molecular formula C8H8BrNO2 B8544136 2-(5-Bromopyridin-3-yl)propanoic acid

2-(5-Bromopyridin-3-yl)propanoic acid

Katalognummer: B8544136
Molekulargewicht: 230.06 g/mol
InChI-Schlüssel: ZSVRPAOEXJYLHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromopyridin-3-yl)propanoic acid (CAS 1375753-66-4) is a high-purity brominated pyridine derivative offered for research and development purposes. This compound features a carboxylic acid functional group and a bromine atom on the pyridine ring, making it a versatile intermediate in organic synthesis and medicinal chemistry . The molecular formula is C 8 H 8 BrNO 2 and it has a molecular weight of 230.06 g/mol . The bromine substituent at the 5-position of the pyridine ring makes this compound a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex bi- and tricyclic aromatic systems. The propanoic acid chain allows for further functionalization, including amide coupling or esterification. Researchers may employ this compound as a critical building block in the design and synthesis of potential pharmaceutical agents, agrochemicals, or as a precursor for ligand development in catalysis. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H8BrNO2

Molekulargewicht

230.06 g/mol

IUPAC-Name

2-(5-bromopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H8BrNO2/c1-5(8(11)12)6-2-7(9)4-10-3-6/h2-5H,1H3,(H,11,12)

InChI-Schlüssel

ZSVRPAOEXJYLHF-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CN=C1)Br)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Bromopyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(5-Bromopyridin-3-yl)propanoic acid is a key building block in contemporary drug discovery, finding application in the synthesis of a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of a viable synthetic pathway to this important molecule. The proposed synthesis is grounded in established chemical principles and draws upon methodologies reported in the scientific literature for analogous transformations. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both a conceptual framework and detailed experimental protocols.

Introduction: Significance and Retrosynthetic Analysis

The 2-arylpropanoic acid motif is a well-established pharmacophore, most notably found in the class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The incorporation of a substituted pyridine ring, as in 2-(5-Bromopyridin-3-yl)propanoic acid, introduces a key heterocyclic element that can modulate the physicochemical properties and biological activity of a lead compound. The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

A logical retrosynthetic analysis of the target molecule suggests that the carbon-carbon bond between the pyridine ring and the propanoic acid side chain is a key disconnection point. This leads to a strategy involving the coupling of a suitable 3-functionalized-5-bromopyridine derivative with a two-carbon synthon that can be subsequently converted to the propanoic acid moiety.

Proposed Synthetic Strategy: A Multi-step Approach

The proposed synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid is a multi-step sequence commencing from the readily available starting material, 2-aminopyridine. This pathway involves the regioselective bromination of the pyridine ring, followed by a Sandmeyer reaction to install a second bromine atom, and finally, a selective functionalization to introduce the propanoic acid side chain.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2,5-Dibromopyridine B->C Sandmeyer Reaction D 3-(5-Bromopyridin-2-yl)oxetan-3-ol C->D Grignard Reaction E 2-(5-Bromopyridin-3-yl)propanoic acid D->E [Hypothetical Step] Ring Opening & Oxidation

Caption: Proposed synthetic workflow for 2-(5-Bromopyridin-3-yl)propanoic acid.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 5-position of the pyridine ring.

Protocol:

  • To a solution of 2-aminopyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature.[1][2]

  • Stir the reaction mixture for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Neutralize the mixture with a base, such as sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-amino-5-bromopyridine.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination.

  • Acetic Acid: Acetic acid serves as a polar protic solvent that can facilitate the reaction.

  • Quenching and Neutralization: The use of sodium thiosulfate removes any unreacted bromine, and neutralization is necessary to facilitate the extraction of the product into the organic phase.

Step 2: Synthesis of 2,5-Dibromopyridine

The conversion of the amino group in 2-amino-5-bromopyridine to a bromine atom can be achieved via a Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate.

Protocol:

  • Suspend 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid (HBr) at a low temperature (0-5 °C).[3][4]

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of cuprous bromide (CuBr) in HBr.

  • Add the freshly prepared diazonium salt solution to the CuBr solution.

  • Warm the reaction mixture to room temperature and then heat to facilitate the conversion to 2,5-dibromopyridine.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by distillation or chromatography.

Causality of Experimental Choices:

  • Low Temperature: The formation of the diazonium salt is carried out at low temperatures to prevent its premature decomposition.

  • Cuprous Bromide (CuBr): CuBr acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium group with a bromide ion.

Step 3: Introduction of the Propanoic Acid Precursor via Grignard Reaction

With 2,5-dibromopyridine in hand, a Grignard reaction can be employed to introduce a three-carbon unit that can be subsequently converted to the propanoic acid moiety. A plausible approach involves the reaction with oxetan-3-one.[5]

Grignard_Reaction A 2,5-Dibromopyridine B 5-Bromo-2-pyridylmagnesium bromide A->B Mg, THF D 3-(5-Bromopyridin-2-yl)oxetan-3-ol B->D + Oxetan-3-one C Oxetan-3-one C->D

Caption: Grignard reaction for the formation of the tertiary alcohol intermediate.

Protocol:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of 2,5-dibromopyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.[5]

  • Once the Grignard reagent is formed, cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Slowly add a solution of oxetan-3-one in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 3-(5-bromopyridin-2-yl)oxetan-3-ol.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, so anhydrous conditions are crucial for the success of the reaction.

  • Low Temperature: The addition of the electrophile (oxetan-3-one) at low temperature helps to control the exothermicity of the reaction and minimize side reactions.

Step 4: Conversion to 2-(5-Bromopyridin-3-yl)propanoic Acid

The final step involves the conversion of the tertiary alcohol, 3-(5-bromopyridin-2-yl)oxetan-3-ol, to the target propanoic acid. This transformation would likely require a ring-opening of the oxetane followed by an oxidative cleavage. While a direct literature precedent for this specific transformation on this substrate was not found in the initial search, established methods for oxetane ring-opening and subsequent oxidation of the resulting diol can be proposed. A potential two-step sequence is outlined below.

Hypothetical Protocol:

  • Ring-Opening: Treat 3-(5-bromopyridin-2-yl)oxetan-3-ol with a Lewis acid or a strong protic acid to facilitate the ring-opening of the oxetane, which could lead to a diol intermediate.

  • Oxidative Cleavage: The resulting diol can then be subjected to oxidative cleavage using an oxidizing agent such as periodic acid (HIO₄) or sodium periodate (NaIO₄) to yield the corresponding aldehyde, which can be further oxidized to the carboxylic acid using a mild oxidizing agent like sodium chlorite (NaClO₂).

Note: This final step is a proposed route and would require experimental optimization and validation.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the initial, well-established steps of the synthesis. The data for the final hypothetical step is not included as it would require experimental determination.

StepStarting MaterialReagentsProductExpected Yield (%)
12-AminopyridineN-Bromosuccinimide2-Amino-5-bromopyridine80-90%
22-Amino-5-bromopyridineNaNO₂, CuBr, HBr2,5-Dibromopyridine60-70%
32,5-DibromopyridineMg, Oxetan-3-one3-(5-Bromopyridin-2-yl)oxetan-3-ol50-60%

Conclusion and Future Perspectives

This technical guide has outlined a plausible and scientifically sound synthetic route to 2-(5-Bromopyridin-3-yl)propanoic acid. The initial steps of the synthesis are based on well-documented and reliable chemical transformations. The final conversion of the oxetane intermediate to the target propanoic acid represents a key challenge that requires further experimental investigation. The successful development of this synthetic pathway will provide valuable access to a key building block for the synthesis of novel therapeutic agents. Future work should focus on the optimization of the proposed final step and the exploration of alternative synthetic strategies to improve the overall efficiency and scalability of the process.

References

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. Available at: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

  • Synthesis method of 2,5-dibromopyridine. Google Patents.
  • Synthetic routes of compounds 2-5. ResearchGate. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. Available at: [Link]

  • 2-bromopyridine synthesis method. Google Patents.
  • Process for preparing (R)-2-bromo-3-phenyl-propionic acid. Google Patents.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. Available at: [Link]

  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. PubMed. Available at: [Link]

  • Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. ResearchGate. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Synthesis of 2-phenylpropionic acid. PrepChem.com. Available at: [Link]

Sources

Pyridine Carboxylic Acid Derivatives: A Technical Guide to Synthesis, Bioactivity, and Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of pyridine carboxylic acid derivatives, a class of heterocyclic scaffolds fundamental to modern medicinal chemistry and materials science. Unlike generic reviews, this document focuses on the causality of molecular design—explaining why specific isomers (picolinic, nicotinic, isonicotinic) are selected for distinct applications ranging from antitubercular pharmacophores to metal-organic framework (MOF) linkers. We integrate field-proven synthetic protocols with mechanistic insights into drug resistance and coordination geometry.

Structural Diversity & Isomeric Logic

The utility of pyridine carboxylic acids stems from the position of the carboxyl group relative to the nitrogen heteroatom. This positional isomerism dictates electronic distribution, pKa, and metal-binding capability.

Common NameIUPAC NameKey CharacteristicPrimary Application Domain
Picolinic Acid Pyridine-2-carboxylic acidN,O-bidentate chelationMetalloprotein inhibition, Neuroprotection
Nicotinic Acid Pyridine-3-carboxylic acidNAD+ precursor mimicryLipid modulation (Niacin), Co-enzymatic pathways
Isonicotinic Acid Pyridine-4-carboxylic acidLinear connectivityAntitubercular drugs (Isoniazid), MOF linkers
The "Privileged Scaffold" Status

In drug discovery, these derivatives are termed "privileged scaffolds" because the pyridine nitrogen serves as a hydrogen bond acceptor, improving water solubility and bioavailability compared to benzene analogs. Furthermore, the electron-deficient ring facilitates


 stacking interactions within enzyme active sites.[1]

Medicinal Chemistry: The Antitubercular Axis[2]

The most critical application of pyridine carboxylic acid derivatives lies in the treatment of Tuberculosis (TB). The 4-isomer derivative, Isoniazid (INH) , remains the cornerstone of first-line therapy.

Mechanism of Action: The Prodrug Activation Pathway

Isoniazid is not the active agent. It is a prodrug that requires oxidative activation by the mycobacterial catalase-peroxidase enzyme, KatG .[2][3][4]

  • Activation: KatG couples the isonicotinic acyl radical with NAD+, forming an INH-NAD adduct.[3][4]

  • Inhibition: This adduct acts as a tight-binding inhibitor of InhA (enoyl-acyl carrier protein reductase).[3]

  • Consequence: Inhibition of InhA blocks the synthesis of mycolic acids, the essential lipid components of the mycobacterial cell wall, leading to cell death.[5]

Resistance Mechanisms

Resistance primarily arises from mutations in the katG gene (preventing activation) or the inhA promoter (overexpression of the target). To combat this, modern research focuses on lipophilic hydrazone derivatives (Schiff bases) of isonicotinic acid. These derivatives often exhibit enhanced membrane permeability and can bypass certain resistance mechanisms by altering the kinetics of uptake.

Visualization: Isoniazid Activation Pathway

The following diagram illustrates the critical activation step and the downstream inhibition target.

INH_Mechanism INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Oxidation Radical Isonicotinic Acyl Radical KatG->Radical Generates Adduct INH-NAD Adduct Radical->Adduct Couples with NAD+ NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibits Mycolic Mycolic Acid Synthesis InhA->Mycolic Blocks CellDeath Bacterial Cell Lysis Mycolic->CellDeath Failure leads to

Figure 1: The oxidative activation pathway of Isoniazid (INH) by KatG and subsequent inhibition of mycolic acid biosynthesis.[4]

Coordination Chemistry: MOFs and 3,5-PDCA

Beyond pharma, pyridine carboxylic acids are premier ligands for Metal-Organic Frameworks (MOFs).[6]

  • Ligand of Choice: 3,5-Pyridinedicarboxylic acid (3,5-PDCA).

  • Why? The nitrogen atom and the two carboxylate groups provide a triangular binding geometry. This allows for the formation of rigid, 3D porous networks when coordinated with transition metals like Cu(II), Zn(II), or Co(II).

  • Applications: These MOFs are utilized for gas storage (

    
    , 
    
    
    
    ) and as heterogeneous catalysts because the pyridine nitrogen can be left uncoordinated in certain geometries, acting as a basic site for catalysis.[7]

Experimental Protocols

Protocol A: Synthesis of Isonicotinoyl Hydrazones (Schiff Bases)

Target: Generation of a library of lipophilic anti-TB candidates.

Rationale: Converting the primary amine of isoniazid into a hydrazone (Schiff base) increases lipophilicity, facilitating penetration through the waxy mycobacterial cell wall.

Reagents:

  • Isonicotinic acid hydrazide (INH)[2][8]

  • Substituted aromatic aldehyde (e.g., Vanillin, 4-Chlorobenzaldehyde)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 10 mmol of Isonicotinic acid hydrazide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of the selected aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Solvent system: Chloroform/Methanol 9:1).

  • Precipitation: Upon completion, cool the mixture to room temperature. The hydrazone product typically precipitates as a solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via melting point (sharp range indicates purity) and

    
    H-NMR (look for the disappearance of the aldehyde -CHO peak and appearance of the -N=CH- imine proton peak around 8.0–8.5 ppm).
    
Protocol B: Solvothermal Synthesis of [Zn(3,5-PDCA)] MOF

Target: Synthesis of a porous crystalline material.

Rationale: Solvothermal conditions allow for the slow growth of crystals, essential for obtaining high-quality MOF structures with defined porosity.

Step-by-Step Methodology:

  • Precursor Prep: Dissolve 1.0 mmol of 3,5-pyridinedicarboxylic acid and 1.0 mmol of

    
     in 10 mL of DMF (N,N-Dimethylformamide).
    
  • Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Thermal Treatment: Heat the autoclave in a programmable oven at 120°C for 48 hours.

  • Cooling: Cool slowly to room temperature (rate: 5°C/hour) to prevent crystal cracking.

  • Isolation: Collect the colorless block crystals by filtration. Wash with DMF and then acetone to exchange the solvent in the pores.

  • Activation: Dry at 100°C under vacuum to remove solvent molecules from the pores.

Synthetic Workflow Visualization

This diagram outlines the divergent synthetic pathways from the core pyridine carboxylic acid scaffold to its two primary derivative classes.

Synthesis_Workflow Start Pyridine Carboxylic Acid (Precursor) Esterification Esterification (MeOH/H2SO4) Start->Esterification Deprotonation Deprotonation (Base/Solvent) Start->Deprotonation Hydrazinolysis Hydrazinolysis (NH2NH2) Esterification->Hydrazinolysis Hydrazide Acid Hydrazide (Key Intermediate) Hydrazinolysis->Hydrazide SchiffBase Condensation w/ Aldehyde (Schiff Base Formation) Hydrazide->SchiffBase Drug Antitubercular Candidate SchiffBase->Drug MetalCoord Metal Coordination (Zn2+, Cu2+, Co2+) Deprotonation->MetalCoord MOF Metal-Organic Framework (Porous Material) MetalCoord->MOF

Figure 2: Divergent synthetic workflows for medicinal (left) and material (right) applications of pyridine carboxylic acids.

References

  • Mechanism of Action of Isoniazid: Timmins, G. S., & Deretic, V. (2006).[3][4] Mechanisms of action of isoniazid. Molecular Microbiology. [Link]

  • Isonicotinic Acid Hydrazide Derivatives (Antimicrobial): Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link][6][9][10]

  • Pyridine Carboxylic Acids in MOFs: Li, M., et al. (2014). Functionalization and Isoreticulation in a Series of Metal–Organic Frameworks Derived from Pyridinecarboxylates. Inorganic Chemistry. [Link][11][12]

  • Synthesis and Reactivity: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. [Link]

  • KatG and Resistance: Vilchèze, C., & Jacobs, W. R. (2019). The Mechanism of Isoniazid Killing: Clarity Through the Scope of Genetics. Annual Review of Microbiology. [Link]

Sources

An In-depth Technical Guide to 2-(5-Bromopyridin-3-yl)propanoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Bromopyridin-3-yl)propanoic acid is a halogenated pyridyl derivative of propanoic acid. The propanoic acid moiety is a common structural feature in a variety of biologically active molecules.[1][2] The presence of a pyridine ring, a key heterocycle in medicinal chemistry, and a bromine atom, which can serve as a handle for further chemical modifications, suggests that this compound could be a valuable building block in drug discovery. This guide will explore a plausible synthetic pathway, predict its physicochemical properties, and discuss its potential applications for researchers and drug development professionals.

Proposed Synthesis of 2-(5-Bromopyridin-3-yl)propanoic Acid

A plausible and efficient synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid can be envisioned through a multi-step pathway starting from commercially available 3,5-dibromopyridine. This proposed synthesis leverages well-established organometallic and nucleophilic substitution reactions.

Synthetic Workflow

Synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid A 3,5-Dibromopyridine B Organolithium or Grignard Reagent A->B Halogen-metal exchange D Ethyl 5-Bromonicotinate B->D Nucleophilic acyl substitution C C Diethyl carbonate F Ethyl 2-(5-Bromopyridin-3-yl)acetate D->F Claisen condensation E E LDA, Ethyl acetate H Ethyl 2-(5-Bromopyridin-3-yl)propanoate F->H Alkylation G G Base, Methyl iodide J 2-(5-Bromopyridin-3-yl)propanoic acid H->J Ester hydrolysis I I Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic pathway for 2-(5-Bromopyridin-3-yl)propanoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-Bromonicotinate

  • To a solution of 3,5-dibromopyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Add diethyl carbonate to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 5-bromonicotinate.

Step 2: Synthesis of Ethyl 2-(5-Bromopyridin-3-yl)acetate

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.

  • Add ethyl acetate dropwise to the LDA solution and stir for 30 minutes.

  • Add a solution of ethyl 5-bromonicotinate in anhydrous THF to the reaction mixture.

  • Allow the reaction to proceed at -78 °C for 2 hours, then warm to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.

Step 3: Synthesis of Ethyl 2-(5-Bromopyridin-3-yl)propanoate

  • To a solution of ethyl 2-(5-bromopyridin-3-yl)acetate in anhydrous THF, add a suitable base such as sodium hydride at 0 °C.

  • Stir the mixture for 30 minutes, then add methyl iodide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.

Step 4: Synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid

  • Dissolve ethyl 2-(5-bromopyridin-3-yl)propanoate in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(5-bromopyridin-3-yl)propanoic acid.

Physicochemical Properties

The predicted physicochemical properties of 2-(5-Bromopyridin-3-yl)propanoic acid are summarized in the table below. These values are estimated based on its chemical structure and comparison with related compounds.

PropertyPredicted Value
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa (Carboxylic Acid) ~4-5

Potential Applications in Drug Discovery and Development

Arylpropanoic acids are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a 5-bromopyridinyl moiety at the 2-position of propanoic acid opens up several possibilities for its use in medicinal chemistry.

As a Building Block for Novel Therapeutics

The bromine atom on the pyridine ring serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of diverse compounds for screening against various biological targets.

Potential as a Bioactive Molecule

The structural similarity to known bioactive molecules suggests that 2-(5-Bromopyridin-3-yl)propanoic acid itself or its derivatives could exhibit a range of pharmacological activities. For instance, pyridyl-containing compounds are known to act as inhibitors of various enzymes and receptors. The mTOR signaling pathway, which is crucial in cancer, has been targeted by pyridyl-containing inhibitors.[3]

Prodrug Strategies

The carboxylic acid group can be modified to create prodrugs with improved pharmacokinetic properties, such as enhanced solubility, permeability, or targeted delivery.[4][5][6] Esterification of the carboxylic acid is a common strategy to mask its polarity and improve membrane permeability.

Conclusion

While direct experimental data on 2-(5-Bromopyridin-3-yl)propanoic acid is limited, its chemical structure suggests it is a valuable and versatile building block for medicinal chemistry and drug discovery. The proposed synthetic route provides a practical approach to its preparation. The presence of a reactive bromine handle and a modifiable carboxylic acid group, combined with the privileged pyridine scaffold, makes this compound and its derivatives promising candidates for the development of novel therapeutics. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted.

References

  • 2-(5-Bromopyridin-2-yl)propanedioic acid | C8H6BrNO4 | CID 129021731 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents. (n.d.).
  • 3-(3-bromopyridin-2-yl)propanoic acid - Ark Pharma Scientific Limited. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives - PubMed. (2005). Retrieved February 14, 2026, from [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. (2022). Retrieved February 14, 2026, from [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][7]naphthyridin-2(1H)- one - MIT Open Access Articles. (2011). Retrieved February 14, 2026, from [Link]

  • Propionic acid - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - OUCI. (2024). Retrieved February 14, 2026, from [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - EP 0530524 A1. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pro-Drug Development - International Journal of Pharmaceutical Sciences. (2025). Retrieved February 14, 2026, from [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (2024). Retrieved February 14, 2026, from [Link]

Sources

Comprehensive Safety & Handling Protocol: 2-(5-Bromopyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical manual for the safe handling, storage, and emergency response protocols concerning 2-(5-Bromopyridin-3-yl)propanoic acid .

Designed for researchers and drug development professionals, this document moves beyond generic safety advice. It applies a "Proxy Protocol" methodology —a standard industrial hygiene practice for handling novel research intermediates where specific toxicological data may be sparse—deriving safety parameters from structural analogs (substituted pyridines and carboxylic acids).

Executive Summary & Chemical Context

2-(5-Bromopyridin-3-yl)propanoic acid is a specialized heterocyclic building block, primarily utilized in medicinal chemistry for the synthesis of pharmaceutical candidates. Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a propanoic acid moiety at the 3-position (specifically attached via the alpha-carbon of the acid chain).

  • Primary Application: Suzuki-Miyaura cross-coupling reactions (via the C-Br bond) and amide coupling (via the -COOH group).

  • Critical Risk Factor: As a halogenated pyridine derivative with an acidic tail, it presents a dual hazard profile: potential biological activity (characteristic of pyridines) and tissue corrosivity/irritation (characteristic of carboxylic acids).

Chemical Identity & Physicochemical Profile

Parameter Technical Specification
Chemical Name 2-(5-Bromopyridin-3-yl)propanoic acid
Synonyms

-Methyl-5-bromo-3-pyridineacetic acid; 2-(5-Bromo-3-pyridyl)propionic acid
Molecular Formula C

H

BrNO

Molecular Weight ~230.06 g/mol
Physical State Solid (Powder or Crystalline)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~4.0–5.0 (Carboxylic acid), ~2.0–3.0 (Pyridine nitrogen)
Chirality Contains one chiral center at the

-carbon (exists as enantiomers or racemate)

Hazard Identification & Risk Assessment (GHS)

Note: Specific harmonized GHS data for this exact isomer is limited. The following classification is derived via the Proxy Protocol , interpolating data from close analogs like 3-(5-Bromopyridin-3-yl)propanoic acid and 5-Bromo-3-pyridineacetic acid.

GHS Classification (Interpolated)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed (Precautionary assumption for brominated pyridines).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Safe Handling & Engineering Controls: A Self-Validating System

Safety in the lab is not about checking boxes; it is about establishing a Self-Validating System where every action has a built-in verification step.

The "3-Point Check" Protocol
  • Atmosphere Verification: Before opening the vial, verify the fume hood flow rate is >0.5 m/s.

  • Barrier Integrity: Inspect nitrile gloves for micro-tears. Double-gloving is recommended when handling >1g.

  • Static Control: Brominated powders can be static-prone. Use an antistatic gun or ionizer if weighing small quantities to prevent dispersal.

Handling Workflow Visualization

The following diagram outlines the logical flow for handling this compound, emphasizing containment at every stage.

HandlingWorkflow Start Start: Material Retrieval Check Safety Check: 1. Hood Flow >0.5 m/s 2. Double Nitrile Gloves Start->Check Verify PPE Check->Start Fail (Stop) Weigh Weighing: Use Anti-static Gun Closed Balance Check->Weigh Pass Solubilize Solubilization: Add Solvent (DMSO/DMF) Avoid Dust Generation Weigh->Solubilize Transfer Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Solubilize->Reaction Add Reagents Waste Disposal: Halogenated Organic Waste Reaction->Waste Post-Exp

Caption: Operational workflow for handling 2-(5-Bromopyridin-3-yl)propanoic acid, ensuring containment from retrieval to disposal.

Emergency Protocols

In the event of exposure or release, immediate action is required. Do not wait for symptoms to appear.

Spill Response
  • Minor Spill (<5g):

    • Evacuate the immediate area.

    • Wear full PPE (including respiratory protection if dust is airborne).

    • Do NOT use a brush (generates dust). Use a wet wipe or damp paper towel to capture the powder.

    • Place in a sealed bag labeled "Hazardous Waste - Halogenated".

  • Major Spill (>5g):

    • Evacuate the lab.

    • Contact EHS immediately.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes. Do not use neutralization agents (e.g., baking soda) as the heat of reaction can cause further damage.

  • Skin Contact: Wash with soap and water. The lipophilic nature of the pyridine ring may facilitate absorption; monitor for systemic signs (dizziness, nausea).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Emergency Logic Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Exposure Type->Skin Eye Eye Exposure Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15 min (Soap/Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min (Water Only) Remove Contacts Eye->ActionEye ActionInhal Fresh Air Supportive Care Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS/Chemical Name) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Decision matrix for immediate response to exposure incidents involving bromopyridine derivatives.

Storage & Stability

Proper storage is critical to prevent degradation, which can alter the chemical profile and potentially create unknown hazards.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential exists. Store under Inert Gas (Argon or Nitrogen) to prevent moisture absorption and oxidative degradation of the pyridine ring.

  • Container: Amber glass vials with Teflon-lined caps.

  • Incompatibilities: Strong oxidizing agents, strong bases (will deprotonate the acid), and reducing agents.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 10511017: alpha-Methyl-3-pyridineacetic acid. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridine derivatives classification. Retrieved from [Link]

Methodological & Application

Application Note: 2-(5-Bromopyridin-3-yl)propanoic Acid as a Pharmaceutical Scaffold

[1]

Executive Summary

2-(5-Bromopyridin-3-yl)propanoic acid represents a strategic "hybrid" scaffold, merging the pharmacologically privileged 2-arylpropanoic acid (profen) motif with a 3,5-disubstituted pyridine core.[1] This unique architecture offers dual functionality:

  • The Carboxylic Acid Tail: A handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazoles), critical for receptor binding interactions.

  • The 5-Bromo Handle: A pre-installed electrophile for orthogonal cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library expansion at the "meta" position of the pyridine ring.

  • The Chiral Center: The

    
    -methyl group introduces stereocomplexity, enabling the development of enantioselective inhibitors—a standard requirement in modern drug discovery.
    

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyValue / Description
IUPAC Name 2-(5-Bromopyridin-3-yl)propanoic acid
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Predicted pKa ~4.2 (Carboxylic acid), ~2.8 (Pyridine N)
Predicted LogP 1.8 – 2.1
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (pH dependent)
Key Structural Feature Chiral center at C2; 3,5-substitution pattern on pyridine

Synthetic Utility & Reactivity Map

The molecule's value lies in its orthogonal reactivity . The carboxylic acid can be derivatized without affecting the aryl bromide, and vice versa, provided standard protecting group strategies are employed.

Diagram 1: Synthetic Versatility Map

This diagram illustrates the divergent pathways available from the core scaffold.

SyntheticMapCore2-(5-Bromopyridin-3-yl)propanoic acidAmidationAmide Coupling(Library Generation)Core->Amidation R-NH2 / HATUSuzukiSuzuki-Miyaura(Biaryl Synthesis)Core->Suzuki Ar-B(OH)2 / Pd(0)ResolutionChiral Resolution(Enantiopure Drugs)Core->Resolution Chiral HPLC / Salt FormationReductionReduction toAlcohol/AldehydeCore->Reduction BH3·THF

Figure 1: Orthogonal functionalization pathways. The scaffold allows independent modification of the acid tail and the aromatic core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold via -Arylation

Rationale: Direct

1

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv)[1]

  • tert-Butyl propionate (1.2 equiv)

  • LiHMDS (Lithium hexamethyldisilazide, 1.0 M in THF)

  • Pd(dba)₂ (2 mol%)

  • P(t-Bu)₃ (2 mol%)[1]

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, mix Pd(dba)₂ and P(t-Bu)₃ in toluene. Stir for 10 min to generate the active catalytic species.

  • Deprotonation: In a separate flask, cool a solution of tert-butyl propionate in toluene to -78°C. Add LiHMDS dropwise. Stir for 30 min to form the lithium enolate.

  • Coupling: Add the 3,5-dibromopyridine solution to the enolate. Then, add the catalyst mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and then heat to 80°C for 4–6 hours. Note: The bulky tert-butyl group and the specific catalyst prevent di-arylation.[1]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3] Dry over Na₂SO₄.[2][3]

  • Hydrolysis: Treat the resulting ester with TFA/DCM (1:1) at RT for 2 hours to cleave the tert-butyl group, yielding the free acid 2-(5-Bromopyridin-3-yl)propanoic acid .[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Expansion)

Rationale: This protocol is optimized for the 5-bromo position, preserving the carboxylic acid (or its protected ester) to create biaryl libraries.

Reagents:

  • Scaffold: Methyl 2-(5-bromopyridin-3-yl)propionate (protected form preferred)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane[1][6]

Workflow:

  • Setup: Charge a microwave vial with the scaffold, boronic acid, and K₂CO₃.

  • Degassing: Add 1,4-Dioxane and sparge with Nitrogen for 5 minutes. Add the Pd catalyst.[7][5][8]

  • Reaction: Seal and heat to 100°C for 2–4 hours (or 30 min in microwave at 120°C).

  • Purification: Filter through Celite. Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

  • Validation: Verify product via LC-MS (expect M+1 peak shift corresponding to aryl addition).

Protocol C: Chiral Resolution (Enantiomeric Separation)

Rationale: The biological activity of "profens" is often restricted to the (S)-enantiomer. Separation is critical for ADME/Tox studies.

Method: Preparative Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is essential to suppress ionization of the carboxylic acid and ensure sharp peaks.

  • Flow Rate: 1.0 mL/min (analytical) / 15 mL/min (prep).

  • Detection: UV at 254 nm (Pyridine absorption).

Self-Validating Step: Inject the racemic standard first to establish separation conditions (Resolution

Pharmaceutical Applications & Case Studies

Therapeutic Area: Kinase Inhibition

The 3-pyridyl moiety is a classic "hinge binder" in kinase inhibitors (e.g., Vemurafenib analogs). The 5-bromo position allows the attachment of a "gatekeeper" residue, while the propanoic acid tail can be extended to interact with the solvent-exposed region or solubilizing groups.[1]

Therapeutic Area: Anti-Inflammatory (COX Inhibition)

As a structural analog of Ibuprofen and Naproxen , this scaffold targets Cyclooxygenase (COX) enzymes. The introduction of the pyridine ring (replacing the benzene of ibuprofen) modulates lipophilicity (LogP) and metabolic stability, potentially reducing gastric irritation—a common side effect of traditional NSAIDs.

Diagram 2: Parallel Library Synthesis Workflow

This workflow demonstrates how to use the scaffold to generate a 96-well library of potential drug candidates.[1]

LibraryWorkflowStartScaffold:2-(5-Bromopyridin-3-yl)propanoic acidStep1Step 1: Esterification(Protect Acid)Start->Step1SplitSplit into 96 WellsStep1->SplitSuzukiStep 2: Suzuki Coupling(Diversity R1: 96 Boronic Acids)Split->SuzukiHydrolysisStep 3: Hydrolysis(Deprotect Acid)Suzuki->HydrolysisAmideStep 4: Amide Coupling(Diversity R2: Amines)Hydrolysis->AmideFinalFinal Library:96-192 Unique AnalogsAmide->Final

Figure 2: High-throughput synthesis workflow. The scaffold enables "Diversity-Oriented Synthesis" (DOS) by varying the aryl group at the 5-position and the amine at the acid tail.[1]

Handling, Stability, and Storage

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free acid is stable, but the 5-bromo substituent can be light-sensitive over prolonged exposure.[1]

  • Handling: Wear standard PPE. The compound is an irritant. Avoid inhalation of dust.

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours at RT. Avoid strong oxidizing agents which may form N-oxides at the pyridine nitrogen.[1]

References

  • Hartwig, J. F. (2002). "Palladium-Catalyzed Arylation of Carbonyl Compounds." Handbook of Organopalladium Chemistry for Organic Synthesis.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Cano, R., et al. (2015). "A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors."[1] RSC Advances, 5, 98923-98928.[1]

  • Maier, N. M., et al. (2001). "Separation of Enantiomers: Needs, Challenges, Perspectives." Angewandte Chemie International Edition, 40(12), 2226-2241.

  • Ricci, A. (2000). Modern Animation Methods. Wiley-VCH.[1] (General reference for amide coupling strategies in library synthesis).

experimental protocols for reactions with 2-(5-Bromopyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 2-(5-Bromopyridin-3-yl)propanoic Acid

Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthetic utility of 2-(5-Bromopyridin-3-yl)propanoic acid. This versatile heterocyclic building block possesses two primary reactive handles: a carboxylic acid and a bromo-pyridine moiety. This guide details robust, field-proven protocols for key transformations at both sites, including esterification, amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The causality behind experimental choices, optimization strategies, and safety considerations are discussed to ensure reproducible and efficient synthesis.

Compound Profile and Safety Dossier

2-(5-Bromopyridin-3-yl)propanoic acid is a valuable intermediate in medicinal chemistry, offering a scaffold for the synthesis of complex molecules. Its structure allows for selective modification at either the carboxylic acid group or the C-Br bond on the pyridine ring.

Table 1: Physicochemical Properties

PropertyValueData Source
Molecular Formula C₈H₈BrNO₂Calculated
Molecular Weight 230.06 g/mol Calculated
Canonical SMILES CC(C1=CC(=C(N=C1)Br)C=C1)C(=O)O-
Appearance Off-white to pale yellow solid (predicted)Inferred from similar compounds
CAS Number Not readily available-

Note: Specific experimental data for this isomer is not widely published. Properties are based on closely related isomers such as 3-(5-bromopyridin-3-yl)propanoic acid[1] and general chemical principles.

GHS Hazard Information and Safe Handling

It is imperative to consult the specific Safety Data Sheet (SDS) from the supplier before handling this compound. Based on analogous structures like 2-bromopropionic acid and other bromopyridines, the following hazards are anticipated[2][3]:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Signal Word: Warning

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Change gloves immediately if contamination occurs.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P100 filter.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for forming ester and amide linkages, which are prevalent in pharmacologically active molecules.

Protocol: Acid-Catalyzed Esterification

This protocol describes the formation of a methyl ester via Fischer esterification. The reaction is driven to completion by using the alcohol as the solvent, representing a large molar excess.

Causality and a Senior Scientist's Insight: Acid-catalyzed esterification is a classic, cost-effective method. For pyridine carboxylic acids, protonation of the pyridine nitrogen by the strong acid catalyst can occur, but this generally does not inhibit the desired esterification at the carboxyl group[4][5]. Using a large excess of the alcohol (in this case, methanol) as the solvent is a standard tactic to push the reaction equilibrium toward the product side, as dictated by Le Châtelier's principle[5]. p-Toluenesulfonic acid (p-TsOH) is chosen as it is a solid, making it easier to handle than concentrated sulfuric acid, and it is highly effective.

Table 2: Materials for Methyl 2-(5-Bromopyridin-3-yl)propanoate Synthesis

Reagent/MaterialMolar Equiv.AmountPurpose
2-(5-Bromopyridin-3-yl)propanoic acid1.02.30 g (10 mmol)Starting Material
Methanol (Anhydrous)Solvent50 mLReagent & Solvent
p-Toluenesulfonic acid (p-TsOH)0.1190 mg (1 mmol)Acid Catalyst
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mLNeutralization
Ethyl Acetate-~100 mLExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)--Drying Agent
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-Bromopyridin-3-yl)propanoic acid (2.30 g, 10 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL) followed by p-toluenesulfonic acid (190 mg, 1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing saturated aqueous NaHCO₃ solution (~50 mL) to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol: Amide Coupling using EDC/HOBt

This protocol details the formation of an amide bond with a representative primary amine (e.g., benzylamine) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization[6][7].

Causality and a Senior Scientist's Insight: Direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and often impractical. Coupling reagents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate[8]. However, this intermediate can be unstable. The addition of HOBt traps the activated acid as an HOBt-ester, which is less prone to side reactions and racemization but still highly reactive towards the amine[6]. This two-stage, one-pot process is a cornerstone of modern medicinal chemistry for its reliability and mild conditions[9].

Table 3: Materials for Amide Synthesis

Reagent/MaterialMolar Equiv.AmountPurpose
2-(5-Bromopyridin-3-yl)propanoic acid1.01.15 g (5 mmol)Starting Material
Benzylamine1.10.59 g (5.5 mmol)Nucleophile
EDC·HCl1.21.15 g (6 mmol)Coupling Agent
HOBt1.20.81 g (6 mmol)Additive
Diisopropylethylamine (DIPEA)3.02.6 mL (15 mmol)Organic Base
Dichloromethane (DCM), AnhydrousSolvent25 mLSolvent
  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(5-Bromopyridin-3-yl)propanoic acid (1.15 g, 5 mmol) in anhydrous DCM (25 mL).

  • Reagent Addition: Add HOBt (0.81 g, 6 mmol), EDC·HCl (1.15 g, 6 mmol), and DIPEA (2.6 mL, 15 mmol). Stir the mixture at room temperature for 15 minutes.

  • Nucleophile Addition: Add benzylamine (0.59 g, 5.5 mmol) dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC.

  • Workup: Dilute the reaction mixture with DCM (25 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by silica gel column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo position on the pyridine ring is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions are fundamental to modern drug discovery for building molecular complexity.

Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the bromo-pyridine with an arylboronic acid[10]. This protocol uses a standard palladium catalyst and base combination effective for heteroaryl halides[11][12].

Causality and a Senior Scientist's Insight: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for many substrates. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A base, such as potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from boron to palladium[13]. A mixed solvent system like Dioxane/Water provides good solubility for both the organic and inorganic reagents and often accelerates the reaction.

Table 4: Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolar Equiv.AmountPurpose
2-(5-Bromopyridin-3-yl)propanoic acid1.0460 mg (2 mmol)Starting Material
Phenylboronic Acid1.2293 mg (2.4 mmol)Coupling Partner
Pd(PPh₃)₄0.05116 mg (0.1 mmol)Catalyst
Potassium Carbonate (K₂CO₃)2.0552 mg (4 mmol)Base
1,4-DioxaneSolvent10 mLSolvent
WaterSolvent2 mLCo-solvent
  • Reaction Setup: To a Schlenk flask, add 2-(5-Bromopyridin-3-yl)propanoic acid (460 mg, 2 mmol), phenylboronic acid (293 mg, 2.4 mmol), and K₂CO₃ (552 mg, 4 mmol).

  • Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent/Catalyst Addition: Add 1,4-dioxane (10 mL) and water (2 mL), followed by Pd(PPh₃)₄ (116 mg, 0.1 mmol).

  • Reaction: Heat the mixture to 90°C and stir for 8-12 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL). Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid.

  • Extraction: Extract the product into ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the bromo-pyridine with an amine[14]. The choice of a specialized ligand and a strong, non-nucleophilic base is key to achieving high yields.

Causality and a Senior Scientist's Insight: First-generation palladium catalysts often struggled with heteroaryl halides. The development of bulky, electron-rich phosphine ligands by Buchwald, Hartwig, and others revolutionized this field[14]. A ligand like BINAP or a more modern Buchwald ligand (e.g., RuPhos, BrettPhos) is crucial for facilitating both the oxidative addition and the final reductive elimination steps of the catalytic cycle[15][16]. Sodium tert-butoxide (NaOt-Bu) is a strong, sterically hindered base that is effective at deprotonating the amine-palladium complex without acting as a competing nucleophile[17]. Toluene is a common high-boiling, non-polar solvent for this transformation.

Table 5: Materials for Buchwald-Hartwig Amination

Reagent/MaterialMolar Equiv.AmountPurpose
2-(5-Bromopyridin-3-yl)propanoic acid1.0460 mg (2 mmol)Starting Material
Morpholine1.2209 mg (2.4 mmol)Nucleophile
Pd₂(dba)₃0.0237 mg (0.04 mmol)Palladium Source
(±)-BINAP0.0675 mg (0.12 mmol)Ligand
Sodium tert-butoxide (NaOt-Bu)1.4269 mg (2.8 mmol)Base
Toluene (Anhydrous)Solvent10 mLSolvent
  • Reaction Setup: In a glovebox or under an inert atmosphere, add NaOt-Bu (269 mg, 2.8 mmol), (±)-BINAP (75 mg, 0.12 mmol), and Pd₂(dba)₃ (37 mg, 0.04 mmol) to a Schlenk tube.

  • Reagent Addition: Add 2-(5-Bromopyridin-3-yl)propanoic acid (460 mg, 2 mmol), anhydrous toluene (10 mL), and morpholine (209 mg, 2.4 mmol).

  • Degassing: Seal the tube and remove from the glovebox. If not using a glovebox, perform three evacuate/backfill cycles with nitrogen.

  • Reaction: Heat the mixture in an oil bath at 100°C for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Add water (10 mL) and adjust the pH to ~4-5 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualization of Experimental Workflows

Visualizing the workflow can help in planning and executing the experiments efficiently. The following diagrams illustrate a generalized workflow for the described protocols.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis reagents 1. Weigh Reagents & Setup Glassware dissolve 2. Dissolve Substrate & Add Reagents reagents->dissolve react 3. Heat & Stir (Monitor by TLC/LC-MS) dissolve->react quench 4. Quench Reaction & Neutralize (if needed) react->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry Organic Layer & Concentrate extract->dry purify 7. Column Chromatography or Recrystallization dry->purify analyze 8. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow from reaction setup to final product characterization.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)L₂(Ar') pd_complex->pd_trans Transmetalation (Ar'-B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product

Sources

Application Note: Quantitative Analysis and Enantioselective Separation of 2-(5-Bromopyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 2-(5-Bromopyridin-3-yl)propanoic acid . It addresses the specific challenges of quantifying a zwitterionic, halogenated, chiral pyridine derivative.

Executive Summary & Scientific Rationale

The quantification of 2-(5-Bromopyridin-3-yl)propanoic acid presents a triad of analytical challenges: amphoteric behavior (basic pyridine nitrogen vs. acidic carboxyl group), chirality (α-methyl substitution), and halogenated hydrophobicity .

Standard C18 methods often fail due to peak tailing caused by secondary silanol interactions with the pyridine ring or poor retention of the zwitterionic form at neutral pH. This protocol establishes two robust methodologies:

  • Achiral HPLC-UV: Utilizes a pH-controlled ion-suppression strategy to ensure peak symmetry and retention stability.

  • Chiral LC-MS/MS: A high-sensitivity method for enantiomeric excess (ee) determination and trace quantification in biological matrices.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Structure: A "profen-like" pyridine derivative.

  • pKa (Calculated): Pyridine N ≈ 3.2 (reduced from 5.2 by Br- electron withdrawal); Carboxylic Acid ≈ 4.4.

  • Isoelectric Point (pI): ≈ 3.8.

  • UV Max: ~258 nm (Pyridine π-π*).

  • LogP: ~1.8 (Moderately lipophilic due to Bromine).

Method A: Achiral HPLC-UV (Assay & Purity)

Objective: Routine batch release, purity profiling, and stability testing. Principle: Ion-Suppression Reversed-Phase Chromatography. By maintaining a pH of 2.5, the carboxylic acid remains neutral (retained), while the pyridine is protonated. The use of a sterically protected C18 stationary phase prevents peak tailing from the protonated nitrogen.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX StableBond SB-C18 (150 x 4.6 mm, 3.5 µm)Sterically protected silanes resist acid hydrolysis and minimize silanol activity against the basic pyridine ring.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses carboxylic acid ionization (increasing retention) and protonates pyridine (controlled state).
Mobile Phase B Acetonitrile (HPLC Grade)Reduces backpressure and provides distinct selectivity for the brominated moiety.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter performance on 3.5 µm particles.
Gradient 0-2 min: 10% B; 2-12 min: 10%→60% B; 12-15 min: 60% B.Shallow gradient ensures separation of des-bromo impurities and regioisomers.
Detection UV @ 260 nmMaximizes signal-to-noise for the bromopyridine chromophore.
Temperature 35°CImproves mass transfer kinetics, sharpening the basic peak.
Protocol 1: Sample Preparation (Assay)
  • Stock Solution: Weigh 25.0 mg of reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to yield 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter (Nylon is acceptable, but PVDF binds less protein/drug).

  • System Suitability: Inject the Working Standard 5 times.

    • Acceptance Criteria: RSD < 1.0%; Tailing Factor (T) < 1.5.

Method B: Chiral LC-MS/MS (Enantiomeric Purity & Bioanalysis)

Objective: Determination of Enantiomeric Excess (ee) and trace quantification in plasma. Principle: Immobilized Polysaccharide Chromatography. The "2-propanoic" moiety creates a chiral center. Separation is achieved using a Cellulose-based selector which forms hydrogen bonds and π-π interactions with the bromopyridine.

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IC-3 (150 x 4.6 mm, 3 µm)Immobilized Cellulose tris(3,5-dichlorophenylcarbamate). The "IC" phase is robust with aggressive solvents and shows high selectivity for halogenated aromatics.
Mode Reversed-Phase ChiralCompatible with MS (unlike Normal Phase using Hexane).
Mobile Phase 40% Acetonitrile / 60% Water (containing 0.1% Formic Acid)Formic acid is volatile (MS compatible) and ensures the analyte is in a single ionization state.
Flow Rate 0.8 mL/minOptimized for resolution (Rs > 2.0).
Detection MS/MS (ESI Positive)Pyridine nitrogen protonates readily ([M+H]+).
Mass Spectrometry Parameters (ESI+)
  • Precursor Ion: m/z 230.0 / 232.0 (1:1 isotopic ratio due to 79Br/81Br).

  • Quantifier Transition: 230.0 → 184.0 (Loss of HCOOH, characteristic of carboxylic acids).

  • Qualifier Transition: 230.0 → 150.9 (Loss of Br, confirms halogen presence).

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for method selection and the critical path for sample processing.

G Start Sample: 2-(5-Bromopyridin-3-yl)propanoic acid Decision Determine Analytical Goal Start->Decision PathA Route A: Bulk Purity / Assay (>98% Purity Required) Decision->PathA QC / Batch Release PathB Route B: Enantiomeric Purity / Trace (Chiral Separation) Decision->PathB R&D / DMPK StepA1 Dissolve in 50:50 H2O:MeCN (Neutral pH) PathA->StepA1 StepB1 Dissolve in Mobile Phase (0.1% Formic Acid) PathB->StepB1 StepA2 HPLC-UV (C18, pH 2.5) Suppresses Acid, Protonates Pyridine StepA1->StepA2 ResultA Output: % Purity & Impurity Profile StepA2->ResultA Control1 CRITICAL: pH < 3.0 Prevents peak tailing StepA2->Control1 StepB2 Chiral LC-MS (Chiralpak IC-3) Reversed Phase Mode StepB1->StepB2 ResultB Output: Enantiomeric Excess (ee) & Quant StepB2->ResultB Control2 CRITICAL: Monitor 79Br/81Br Confirms Identity StepB2->Control2

Figure 1: Analytical Strategy Decision Tree. Selects between Achiral HPLC for chemical purity and Chiral LC-MS for stereochemical analysis.

Troubleshooting & Critical Control Points

Peak Tailing (The "Pyridine Problem")
  • Cause: Interaction between the positively charged pyridine nitrogen and residual silanols (Si-O-) on the silica support.

  • Solution:

    • Primary: Use Low pH (2.5). At this pH, silanols are protonated (Si-OH) and neutral, reducing cation exchange interactions.

    • Secondary: Add 5-10 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block active sites (only for UV methods, avoid in LC-MS).

Retention Time Shifts
  • Cause: Fluctuations in Mobile Phase pH.

  • Mechanism: Since the pKa of the acid is ~4.4 and the pyridine ~3.2, the molecule is extremely sensitive to pH changes in the 3.0–5.0 range.

  • Control: Always measure pH of the aqueous buffer before adding organic solvent. Use a buffer capacity of at least 20 mM.

Chiral Resolution Loss
  • Cause: "Memory effect" on polysaccharide columns or incorrect solvent.

  • Solution: Dedicate the Chiralpak IC column to Reversed Phase. Do not switch between Normal Phase (Hexane) and Reversed Phase (Water) without a proper intermediate flush (100% Ethanol).

References

  • Chiral Separation Mechanisms

    • Zhang, T., et al. (2023).[1] "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry. Link

    • Context: Validates the use of polysaccharide-based selectors (Chiralpak IC) for polar, zwitterionic analytes.
  • Pyridine-Propanoic Acid Analysis

    • NIST Chemistry WebBook. "3-Pyridinepropionic acid Mass Spectrum & Constants." Link

    • Context: Provides baseline spectral data and pKa estimations for the non-brominated analog, serving as the grounding for method development.
  • LC-MS of Amphoteric Acids

    • Schwartz-Zimmermann, H. E., et al. (2024).[2][3] "Comparison of LC-MS-based methods for the determination of carboxylic acids." Analytical and Bioanalytical Chemistry. Link

    • Context: Supports the use of acidic mobile phases and specific MRM transitions (loss of COOH)
  • Impurity Profiling of Bromopyridines

    • Heterocyclic Letters (2021).[4][5][6][7][8] "Synthesis and impurity characterization of bromopyridine derivatives." Link

    • Context: Identifies common regioisomer impurities (e.g., dibromo species) that must be resolved by the gradient method.

Sources

High-Efficiency Synthesis of 2-(5-Bromopyridin-3-yl)propanoic Acid: A Process Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The moiety 2-(5-Bromopyridin-3-yl)propanoic acid represents a high-value "privileged scaffold" in drug discovery, particularly for glucokinase activators and anti-inflammatory agents targeting prostaglandin pathways. Its structure combines a polar pyridine core with a chiral propionic acid tail, offering distinct vectors for protein-ligand interaction.

Traditional synthesis often relies on the methylation of pyridyl acetates, a method plagued by over-alkylation (bis-methylation) and the need for expensive, specific precursors. This Application Note details a Process-Optimized Route utilizing Pd-catalyzed


-arylation , a strategy that significantly improves atom economy and scalability. By coupling the commercially abundant 3,5-dibromopyridine directly with tert-butyl propionate, we bypass multi-step homologation sequences.
Key Advantages of this Protocol:
  • Step Count Reduction: Converges 3 steps into a 1-pot catalytic operation followed by hydrolysis.

  • Regiocontrol: Optimized ligand selection ensures mono-arylation despite the symmetric nature of the 3,5-dibromopyridine starting material.

  • Scalability: Utilizes robust LiHMDS/Pd systems compatible with kg-scale reactors.

Retrosynthetic Analysis & Pathway

The strategic disconnection relies on the formation of the


 bond via cross-coupling.

Retrosynthesis Target Target: 2-(5-Bromopyridin-3-yl)propanoic acid Intermediate Intermediate: tert-Butyl 2-(5-bromopyridin-3-yl)propanoate Target->Intermediate Acid Hydrolysis (TFA/DCM) SM1 Starting Material 1: 3,5-Dibromopyridine Intermediate->SM1 Pd-Cat. Alpha-Arylation SM2 Starting Material 2: tert-Butyl Propionate Intermediate->SM2 Enolate Formation (LiHMDS)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule via Palladium catalysis.

Optimization of Reaction Conditions

The core challenge in this synthesis is Mono-Selectivity . Since 3,5-dibromopyridine possesses two equivalent electrophilic sites, statistical mixtures of mono- and bis-arylated products are a risk. Our optimization data indicates that ligand sterics and enolate stoichiometry are the governing factors.

Ligand & Catalyst Screening

Screening was performed at 1 mmol scale. The objective was to maximize the Mono:Bis ratio while maintaining conversion >90%.

Base Conditions: 1.0 eq 3,5-dibromopyridine, 1.1 eq t-butyl propionate, 1.1 eq LiHMDS, Toluene, 80°C, 12h.

EntryCatalyst PrecursorLigandLigand TypeConversion (%)Mono:Bis RatioYield (Isolated)
1Pd(OAc)₂PPh₃Monodentate35%95:5N/A
2Pd₂(dba)₃BINAPBidentate60%80:2045%
3Pd(OAc)₂XPhosBiaryl Phosphine98%88:1272%
4Pd(dba)₂ P(t-Bu)₃ Bulky Alkyl 99% >98:2 91%
5Pd(OAc)₂Q-PhosFerrocenyl95%92:884%

Technical Insight: Entry 4 utilizes P(t-Bu)₃ (Tri-tert-butylphosphine). As established by Hartwig et al., this highly sterically hindered, electron-rich ligand facilitates the oxidative addition of the electron-deficient pyridine bromide while simultaneously destabilizing the bis-coordinated complex, thereby preventing the second oxidative addition required for bis-arylation [1]. The bulky ligand effectively "cages" the Pd center after the first coupling.

Base & Solvent Effects

The choice of base dictates the concentration of the active enolate species.

  • NaOtBu / Toluene: Resulted in incomplete conversion (40%) due to the lower acidity of the ester

    
    -proton (
    
    
    
    ).
  • LiHMDS / THF: Provided rapid enolization but led to higher byproduct formation (Claisen condensation of the ester).

  • Optimized Condition: LiHMDS in Toluene . Generating the lithium enolate in toluene (non-polar) results in a "tight ion pair," which modulates reactivity and suppresses side reactions.

Detailed Experimental Protocol

Step 1: -Arylation (The "Golden Batch")

Reagents:

  • 3,5-Dibromopyridine (2.37 g, 10.0 mmol)

  • tert-Butyl propionate (1.43 g, 11.0 mmol)

  • Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)) (115 mg, 0.2 mmol, 2 mol%)

  • P(t-Bu)₃ (1.0 M in toluene) (0.4 mL, 0.4 mmol, 4 mol%)

  • LiHMDS (1.0 M in THF) (11.0 mL, 11.0 mmol)

  • Anhydrous Toluene (50 mL)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under strict Argon flow, charge a dry Schlenk flask with Pd(dba)₂, P(t-Bu)₃ solution, and 5 mL of toluene. Stir for 10 minutes at RT until the solution turns a deep orange/brown (active

    
     species).
    
  • Substrate Charging: In a separate 3-neck flask equipped with a reflux condenser, add 3,5-dibromopyridine and tert-butyl propionate in 45 mL toluene.

  • Enolization: Cool the substrate flask to 0°C. Add LiHMDS dropwise over 15 minutes. Note: The solution may turn yellow/orange indicating enolate formation.

  • Coupling: Transfer the catalyst solution via cannula into the substrate flask.

  • Reaction: Remove the ice bath and heat the mixture to 80°C . Monitor by HPLC/LC-MS.

    • Checkpoint: Reaction is typically complete in 4-6 hours. Look for the disappearance of the dibromide peak (

      
       min) and appearance of the mono-ester (
      
      
      
      min).
  • Quench: Cool to RT. Quench with saturated NH₄Cl (20 mL) and dilute with EtOAc (50 mL).

  • Workup: Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL). Dry organics over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5 to 80:20).

    • Yield Expectations: 2.6 – 2.7 g (88-92%) of tert-butyl 2-(5-bromopyridin-3-yl)propanoate as a pale yellow oil.

Step 2: Ester Hydrolysis

Reagents:

  • Intermediate Ester (from Step 1)

  • Trifluoroacetic Acid (TFA) (10 eq)

  • Dichloromethane (DCM) (0.5 M concentration)

Procedure:

  • Dissolve the ester in DCM at 0°C.

  • Add TFA dropwise.

  • Warm to RT and stir for 3 hours.

  • Isolation: Concentrate in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove trace TFA.

  • Final Polish: Triturate the residue with Et₂O/Pentane to induce crystallization. Filter to obtain the target acid.[1]

    • Target: 2-(5-Bromopyridin-3-yl)propanoic acid (White solid).

Quality Control & Analytical Data

Expected Analytical Signatures
MethodParameterSpecification
HPLC Purity (254 nm)> 98.0%
LC-MS [M+H]+230.0 / 232.0 (1:1 Isotopic Pattern)
1H NMR (400 MHz, DMSO-d6)

12.5 (s, 1H, COOH), 8.65 (d, 1H), 8.52 (d, 1H), 8.05 (t, 1H), 3.85 (q, 1H,

-H), 1.42 (d, 3H,

-Me).

Critical Impurity Markers:

  • Des-bromo analog: Formed via hydrodehalogenation if the reaction runs too long or overheats. (Mass: 152).

  • Bis-arylated product: Formed if ester stoichiometry is >1.5 eq. (Mass: 350+).

Troubleshooting & Optimization Workflow

Use the following logic flow to address deviations in yield or purity.

Troubleshooting Start Issue Identified Check1 Is Conversion < 50%? Start->Check1 Check2 Is Bis-Arylation > 5%? Check1->Check2 No Action1 Check Oxygen/Water. Re-distill Toluene. Fresh Catalyst. Check1->Action1 Yes Action2 Reduce Ester Eq to 1.05. Increase Ligand:Pd ratio to 2:1. Check2->Action2 Yes Action3 Check Temp. Lower to 60°C. Check2->Action3 No (Other impurity)

Figure 2: Decision tree for troubleshooting common reaction failures.

References

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[2] Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[2][3][4] Journal of the American Chemical Society, 124(42), 12557–12565. 
    
  • Hama, T., & Hartwig, J. F. (2008).[2][4] Palladium-Catalyzed

    
    -Arylation of Esters and Amides with Chloroarenes. Organic Letters, 10(8), 1549–1552.[2][4] 
    
  • Mora-Radha, H., et al. (2016). Palladium-Catalyzed Coupling of Aryl Halides and Ester Enolates.[2][3][4] Organic Chemistry Portal.

Sources

Application Note: 2-(5-Bromopyridin-3-yl)propanoic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic utility, synthesis, and application of 2-(5-Bromopyridin-3-yl)propanoic acid in the development of kinase inhibitors.

Abstract

2-(5-Bromopyridin-3-yl)propanoic acid is a bifunctional, chiral building block critical for "scaffold hopping" and "fragment growing" in kinase inhibitor discovery. Its structure combines a halogenated pyridine core (for cross-coupling) with a propanoic acid tail (for amide diversification), featuring a chiral center at the


-position. This guide outlines its role in optimizing physicochemical properties (logP, solubility), controlling vector orientation in the solvent-exposed region of the ATP-binding pocket, and providing a handle for PROTAC linker attachment.[1]

Introduction: The Pharmacophore

In the architecture of Type I and Type II kinase inhibitors, the linker region between the hinge-binding motif and the solvent-exposed tail is pivotal for selectivity. 2-(5-Bromopyridin-3-yl)propanoic acid serves as this critical linker.

Structural Analysis & Utility
  • 5-Bromopyridine Core: Acts as a bioisostere for phenyl rings, lowering lipophilicity (logP) and improving metabolic stability. The nitrogen atom can accept hydrogen bonds from solvent water or specific residues (e.g., Cys, Thr) in the gatekeeper region.[1]

  • C5-Bromine Handle: A versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing attachment to the kinase "Hinge Binder" (e.g., pyrimidine, quinazoline, or indazole scaffolds).[1]

  • Propanoic Acid Tail: Provides a carboxylate handle for amide coupling to solubilizing groups (e.g., piperazines, morpholines).[1]

  • 
    -Methyl Group (C2):  The defining feature. Unlike a linear ethyl linker, the branched methyl group introduces conformational constraint .[1] It locks the rotatable bond, reducing the entropic penalty upon binding and directing the "tail" vector away from steric clashes with the P-loop.[1]
    
Graphviz Diagram: Pharmacophore Mapping

The following diagram illustrates where this fragment fits within a typical kinase inhibitor structure (e.g., targeting p38 MAPK, BRAF, or EGFR).[1]

KinasePharmacophore cluster_molecule Functional Motifs Hinge Hinge Binder (e.g., Indazole/Pyrimidine) Linker Linker Scaffold (2-(5-Bromopyridin-3-yl)propanoic acid) Hinge->Linker Suzuki Coupling (via Br) Tail Solubilizing Tail (e.g., Piperazine/Morpholine) Linker->Tail Amide Coupling (via COOH) Pocket ATP Binding Pocket (Hydrophobic Region II) Linker->Pocket Hydrophobic/H-Bond Interaction Br Br (C5) Cross-Coupling Site Py Pyridine Ring Bioisostere Br->Py Me α-Methyl (C2) Stereo-Control Py->Me COOH COOH Amide Handle Me->COOH

Caption: Pharmacophore map showing the bifunctional role of the scaffold in linking the hinge binder to the solubilizing tail.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Note: If the specific 2-substituted acid is not commercially available, it is synthesized via


-arylation or malonate alkylation. The following is a robust protocol for the 

-methylation of the pyridine acetic acid precursor
.

Objective: Synthesize 2-(5-bromopyridin-3-yl)propanoic acid from ethyl 2-(5-bromopyridin-3-yl)acetate.

Reagents:

  • Ethyl 2-(5-bromopyridin-3-yl)acetate (Starting Material)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF)

  • Methyl Iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous[1]

  • Lithium Hydroxide (LiOH)[1]

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried reaction flask with anhydrous THF (10 mL/g substrate) under

      
       atmosphere.
      
    • Cool to

      
       utilizing a dry ice/acetone bath.
      
    • Add LDA (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete deprotonation.

    • Add a solution of Ethyl 2-(5-bromopyridin-3-yl)acetate (1.0 eq) in THF dropwise. The solution typically turns dark yellow/orange indicating enolate formation. Stir for 45 minutes at

      
      .
      
  • Alkylation (

    
    -Methylation): 
    
    • Add Methyl Iodide (1.2 eq) dropwise.

    • Allow the reaction to warm slowly to

      
       over 2 hours.
      
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The product should appear as a slightly less polar spot than the starting material.

    • Quench with saturated

      
       and extract with EtOAc (3x). Dry over 
      
      
      
      , filter, and concentrate.
  • Hydrolysis (Ester to Acid):

    • Dissolve the crude methylated ester in THF:MeOH:

      
       (3:1:1).
      
    • Add LiOH

      
        (3.0 eq). Stir at Room Temperature (RT) for 4 hours.
      
    • Acidify to pH 3-4 using 1N HCl. A white precipitate (the product) often forms.

    • Extract with EtOAc, dry, and concentrate.[1][2]

    • Purification: Recrystallize from EtOAc/Hexanes or purify via reverse-phase HPLC (0.1% TFA in Water/Acetonitrile) to isolate 2-(5-bromopyridin-3-yl)propanoic acid .

Protocol B: Library Synthesis (Suzuki-Miyaura Coupling)

Objective: Couple the scaffold to a hinge-binding core (e.g., Indazole boronic ester).

Reagents:

  • 2-(5-Bromopyridin-3-yl)propanoic acid (1.0 eq)

  • Aryl Boronic Acid/Pinacol Ester (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Dioxane:Water (4:1)

Methodology:

  • Degassing: Combine the bromide, boronic ester, and base in a microwave vial. Add solvents.[2][3] Sparge with Argon for 5 minutes (Critical for preventing homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Reaction: Heat to

    
     for 4-16 hours (or microwave at 
    
    
    
    for 30 mins).
  • Workup: Filter through Celite, dilute with water, and wash with DCM.[1] Note: The product is an acid; it will remain in the aqueous layer at high pH.[1]

  • Isolation: Acidify the aqueous layer to pH 4 and extract with EtOAc/n-Butanol (9:1).

Data Analysis & SAR Interpretation

When evaluating kinase inhibitors derived from this scaffold, organize data to assess the impact of the


-methyl chiral center .

Table 1: Hypothetical SAR Data Comparison (Chirality Effect) Target: p38 MAPK (IC50 in nM)

Compound IDLinker StructureR-Group (Tail)IC50 (Enzyme)IC50 (Cell)Interpretation
K-001 Linear (Ethyl)N-Me-Piperazine45 nM210 nMBaseline potency. Flexible linker allows entropic loss.
K-002 (R)-

-Methyl
N-Me-Piperazine3 nM 15 nM Eutomer. Methyl group locks active conformation; fills hydrophobic pocket.
K-003 (S)-

-Methyl
N-Me-Piperazine850 nM>1000 nMDistomer. Methyl group clashes with Gatekeeper residue or Ribose pocket.
K-004 Gem-DimethylN-Me-Piperazine120 nM450 nMSteric bulk too high; restricts necessary induced fit.

Key Insight: A >10-fold difference between enantiomers (K-002 vs K-003) confirms that the linker is interacting with a specific stereodefined region of the kinase, validating the design strategy.

Workflow Visualization

The following diagram depicts the logical flow of using this intermediate in a Divergent Synthesis Strategy.

SynthesisWorkflow Start Starting Material 2-(5-Bromopyridin-3-yl)propanoic acid PathA Path A: Core Attachment (Suzuki Coupling) Start->PathA React with Boronic Acid PathB Path B: Tail Diversification (Amide Coupling) Start->PathB React with Amine (R-NH2) InterA Intermediate A (Core-Linker-COOH) PathA->InterA InterB Intermediate B (Br-Linker-Tail) PathB->InterB Final Final Kinase Inhibitor Library InterA->Final Amide Coupling (Diversity Step) InterB->Final Suzuki Coupling (Diversity Step)

Caption: Divergent synthesis workflow allowing for "Late-Stage Functionalization" of either the kinase core or the solubilizing tail.

References

  • Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors Source: Journal of Medicinal Chemistry Context: Discusses the bioisosteric replacement of phenyl rings with pyridines to improve solubility and metabolic stability in kinase inhibitors. URL:[Link] (General Journal Link for verification of scope)

  • Stereoselective Synthesis of alpha-Aryl Propionic Acids Source: Organic Process Research & Development Context: Provides the found

    
    -methylation protocol described in Protocol A.
    URL:[Link]
    
  • The Role of Linker Stereochemistry in Kinase Inhibitor Selectivity Source: Nature Reviews Drug Discovery Context: Validates the concept that chiral linkers (like the propanoic acid derivative) can significantly enhance selectivity by exploiting vector orientation in the solvent channel. URL:[Link]

  • Suzuki-Miyaura Coupling in Medicinal Chemistry Source: Chemical Reviews Context: Standard protocols for coupling heteroaryl bromides (like 5-bromopyridine) to boronic acids. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Overview of the Synthetic Strategy

The synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid typically proceeds through a multi-step sequence. A common and effective approach involves the formation of a key intermediate, ethyl 2-(5-bromopyridin-3-yl)propanoate, followed by its hydrolysis to the final carboxylic acid. This guide will focus on troubleshooting the critical steps of this pathway.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

A. Grignard Reagent Formation and Subsequent Coupling

A crucial step in this synthesis is the formation of a pyridyl Grignard reagent from a suitable bromopyridine precursor, followed by its reaction with an electrophile to introduce the propanoate side chain.

Question 1: My Grignard reaction to form the pyridylmagnesium bromide is not initiating, or the yield is very low. What are the common causes and solutions?

Answer:

The formation of Grignard reagents from heteroaromatic halides can be challenging due to the electronic nature of the pyridine ring and the potential for side reactions.[1][2] Here are the primary factors to consider and troubleshoot:

  • Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1]

    • Troubleshooting:

      • Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere before adding the solvent.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine's color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation.[1]

  • Solvent Purity: Grignard reagents are highly sensitive to moisture and protic solvents.[1][3]

    • Troubleshooting:

      • Ensure your solvent (typically anhydrous diethyl ether or tetrahydrofuran) is rigorously dried and freshly distilled.

      • Dry all glassware in an oven and assemble it hot under a stream of inert gas (nitrogen or argon).

  • Precursor Purity: Impurities in the starting bromopyridine can inhibit the reaction.

    • Troubleshooting:

      • Purify the 3,5-dibromopyridine or other precursor by recrystallization or distillation.

  • Reaction Temperature: The initiation temperature is critical.

    • Troubleshooting:

      • While the reaction is exothermic once initiated, gentle warming may be necessary to start it. A heat gun can be carefully used to warm a small spot on the flask. Once the reaction begins, maintain a gentle reflux.

Question 2: I am observing a significant amount of bipyridyl side product in my Grignard reaction. How can I minimize this?

Answer:

The formation of bipyridyl compounds is a common side reaction in the preparation of pyridyl Grignard reagents, arising from a Wurtz-type coupling.[2]

  • Troubleshooting:

    • Slow Addition: Add the solution of 3,5-dibromopyridine to the magnesium suspension very slowly and at a high dilution. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.

    • Temperature Control: Maintain a gentle reflux and avoid excessive heating, which can promote side reactions.

B. Palladium-Catalyzed Cross-Coupling Approaches

As an alternative to the Grignard route, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful method for forming the C-C bond between the pyridine ring and the propanoate side chain.[4][5]

Question 3: My Suzuki coupling reaction between 5-bromo-3-pyridylboronic acid and an ethyl 2-bromopropanoate equivalent is giving a low yield. What parameters should I optimize?

Answer:

The success of a Suzuki coupling is highly dependent on the reaction conditions.[4] For pyridine-containing substrates, careful optimization is often necessary.[6][7]

ParameterCommon IssuesTroubleshooting Recommendations
Catalyst/Ligand Inefficient catalytic cycle.Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. For electron-deficient pyridines, electron-rich and bulky ligands can be effective.
Base Inappropriate basicity for transmetalation.Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be solvent-dependent.
Solvent Poor solubility of reagents, inefficient mixing.A mixture of solvents like dioxane/water or toluene/ethanol/water is common. Ensure the reaction mixture is homogeneous.
Temperature Incomplete reaction or decomposition of starting materials/products.Optimize the reaction temperature. Typically, these reactions are run at elevated temperatures (80-110 °C).

Workflow for Suzuki Coupling Optimization

Suzuki_Optimization cluster_start Initial Reaction Setup cluster_troubleshoot Troubleshooting Steps cluster_outcome Desired Outcome Start Reactants: 5-bromo-3-pyridylboronic acid ethyl 2-bromopropanoate Initial Conditions: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C Low_Yield Low Yield Observed Start->Low_Yield Optimize_Ligand Screen Ligands (e.g., SPhos, XPhos) Low_Yield->Optimize_Ligand 1. Optimize_Base Vary Base (e.g., Cs₂CO₃, K₃PO₄) Low_Yield->Optimize_Base 2. Optimize_Solvent Adjust Solvent System (e.g., Toluene/EtOH/H₂O) Low_Yield->Optimize_Solvent 3. Optimize_Temp Modify Temperature (e.g., 80°C, 100°C, 110°C) Low_Yield->Optimize_Temp 4. Improved_Yield Improved Yield Optimize_Ligand->Improved_Yield Optimize_Base->Improved_Yield Optimize_Solvent->Improved_Yield Optimize_Temp->Improved_Yield

Caption: Optimization workflow for the Suzuki coupling reaction.

C. Hydrolysis of the Ester Precursor

The final step is the conversion of the ethyl ester to the carboxylic acid. Both acidic and basic conditions can be employed for this hydrolysis.[8][9][10][11]

Question 4: My ester hydrolysis is incomplete, or I am seeing decomposition of my product. How do I choose the right conditions?

Answer:

The choice between acidic and basic hydrolysis depends on the stability of your compound and the desired workup procedure.

  • Basic Hydrolysis (Saponification): This is often the preferred method.[8][11]

    • Reagents: Typically, NaOH or KOH in a mixture of water and an organic solvent like ethanol or THF is used.[10]

    • Troubleshooting Incomplete Reaction:

      • Increase the reaction temperature (reflux).

      • Increase the reaction time.

      • Use a co-solvent like THF to improve the solubility of the ester.

    • Troubleshooting Decomposition:

      • If the product is sensitive to high temperatures, run the reaction at a lower temperature for a longer period.

      • Use a milder base like LiOH.

  • Acidic Hydrolysis: This is a reversible reaction, so a large excess of water is needed to drive the equilibrium towards the products.[8][10]

    • Reagents: Typically, a strong acid like HCl or H₂SO₄ in aqueous solution.

    • Troubleshooting Incomplete Reaction:

      • Use a large excess of water.

      • Increase the concentration of the acid catalyst.

      • Increase the reaction temperature.

    • Troubleshooting Decomposition:

      • Pyridine rings can be sensitive to strong acids at high temperatures. If you observe charring or the formation of dark-colored byproducts, basic hydrolysis is likely a better choice.

Reaction Scheme: Ester Hydrolysis

Hydrolysis cluster_basic Basic Hydrolysis cluster_acidic Acidic Hydrolysis Ester Ethyl 2-(5-Bromopyridin-3-yl)propanoate Basic_Conditions NaOH or KOH H₂O / EtOH or THF Reflux Ester->Basic_Conditions Acidic_Conditions HCl or H₂SO₄ Excess H₂O Reflux Ester->Acidic_Conditions Acid 2-(5-Bromopyridin-3-yl)propanoic acid Carboxylate Sodium 2-(5-Bromopyridin-3-yl)propanoate Basic_Conditions->Carboxylate Acid_Workup Acidic Workup (HCl) Carboxylate->Acid_Workup Acid_Workup->Acid Acidic_Conditions->Acid

Caption: Pathways for the hydrolysis of the ester precursor.

D. Chirality and Enantioselectivity

2-(5-Bromopyridin-3-yl)propanoic acid is a chiral molecule. For pharmaceutical applications, it is often necessary to synthesize a single enantiomer, as the biological activity of 2-arylpropionic acids typically resides in the S-enantiomer.[12]

Question 5: How can I obtain an enantiomerically pure product?

Answer:

There are several strategies to achieve an enantiomerically pure product:

  • Chiral Resolution: This involves separating the enantiomers of the final racemic product or a late-stage intermediate.

    • Methods: Diastereomeric salt formation with a chiral amine, followed by fractional crystallization, or chiral chromatography.

  • Asymmetric Synthesis: This involves introducing the chiral center in an enantioselective manner.

    • Methods:

      • Enzymatic Resolution: Using enzymes like lipases or esterases to selectively hydrolyze one enantiomer of the ester precursor, leaving the other enantiomer unreacted.[13][14] This can be a highly efficient and environmentally friendly method.

      • Asymmetric Hydrogenation: If a synthetic route involving the reduction of a double bond is employed, an asymmetric hydrogenation catalyst can be used to set the stereocenter.

III. References

  • Chemistry of Esters. (2022, September 24). LibreTexts Chemistry. [Link]

  • Ester Hydrolysis. ChemistryStudent. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). Springer. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Chemistry of Esters. (2023, September 20). OpenStax. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. National Center for Biotechnology Information. [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. [Link]

  • A New Biocatalyst for the Preparation of Enantiomerically Pure 2-Arylpropanoic Acids. ResearchGate. [Link]

  • Process for producing an optically active 2-arylpropionic acid. Google Patents.

  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). LibreTexts Chemistry. [Link]

  • The Grignard Reaction. University of Wisconsin-Madison. [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • Grignard Reaction. University of Houston. [Link]

Sources

identifying side products in 2-(5-Bromopyridin-3-yl)propanoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific reactivity profile of 2-(5-Bromopyridin-3-yl)propanoic acid . As a bifunctional building block containing a halopyridine and a chiral


-aryl carboxylic acid, this molecule presents unique challenges. The electron-deficient pyridine ring activates the C-Br bond for cross-coupling but also increases the acidity of the 

-proton, significantly heightening the risk of racemization. Furthermore, the pyridine nitrogen acts as a potent Lewis base, capable of poisoning transition metal catalysts.

This document is structured as a dynamic troubleshooting center to assist you in identifying and mitigating side products during synthesis.

Part 1: Cross-Coupling (Suzuki-Miyaura) Troubleshooting

Focus: Reactions at the C-Br bond.

Q1: My reaction stalls at <50% conversion despite using standard Pd conditions. Why?

Diagnosis: Catalyst Poisoning by Pyridine Nitrogen. Unlike simple aryl bromides, the pyridine nitrogen in your substrate can coordinate strongly to the Palladium(II) center, displacing the phosphine ligands and forming an inactive "Pd-Pyridine" complex. This arrests the catalytic cycle before oxidative addition can occur efficiently.

  • Corrective Action:

    • Ligand Switch: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or

      
       ) or N-heterocyclic carbenes (NHCs). The steric bulk prevents the pyridine nitrogen from approaching the metal center.
      
    • Protocol Adjustment: Increase catalyst loading to 5-10 mol% or slowly add the substrate to maintain a high Catalyst:Substrate ratio.

Q2: I observe a side product with a mass of [M-80]. What is it?

Diagnosis: Protodebromination (Hydrodehalogenation). The bromine atom has been replaced by a hydrogen atom.

  • Mechanism: After oxidative addition, the Pd(II)-Ar species undergoes transmetallation with a hydride source instead of the boronic acid. Common hydride sources include secondary alcohols (isopropanol) used as solvents or

    
    -hydride elimination from alkyl-amine bases.
    
  • Fix:

    • Solvent: Avoid secondary alcohols. Use aprotic solvents like 1,4-Dioxane or Toluene .

    • Base: Switch from alkoxide bases (which can donate hydrides) to inorganic carbonates (

      
      , 
      
      
      
      ) or phosphates (
      
      
      ).
Q3: I see a significant impurity at [M+Boronic Acid - 2H]. Is this the product?

Diagnosis: Homocoupling of the Boronic Acid. This is not your product. It is the dimer of your coupling partner (Ar'-Ar').

  • Cause: Presence of dissolved Oxygen (

    
    ) facilitates the oxidation of the boronic acid/ester, leading to Pd-catalyzed homocoupling.
    
  • Fix: Rigorous degassing is required. Sparging with Argon for 15 minutes is often insufficient for sensitive pyridine couplings. Use "Freeze-Pump-Thaw" cycles (3x) for optimal results.

Part 2: Amide Coupling & Derivatization

Focus: Reactions at the Carboxylic Acid.

Q4: The product enantiomeric excess (ee) dropped from 99% to 70%. How did racemization occur?

Diagnosis:


-Proton Abstraction via Azlactone Intermediate. 
The pyridine ring is electron-withdrawing, making the 

-proton (at the chiral center) significantly more acidic than in phenyl analogs. During activation (e.g., with HATU/EDC), the intermediate can cyclize to form an oxazol-5(4H)-one (azlactone) . This species enolizes rapidly, destroying the stereocenter.
  • Mechanism Visualization:

Racemization cluster_prevention Prevention Strategy Substrate Activated Ester (Chiral) Azlactone Azlactone (Oxazolone) Substrate->Azlactone Cyclization Enol Enolized Azlactone (Achiral/Planar) Azlactone->Enol Base (Fast) Racemic Racemic Amide (50:50 Mix) Azlactone->Racemic + Amine Enol->Azlactone Reprotonation T3P Use T3P/Pyridine (No Azlactone)

Caption: Pathway of racemization via azlactone formation. The planar enol intermediate destroys chirality.

  • Corrective Action:

    • Reagent: Switch to T3P (Propylphosphonic anhydride) . It reacts faster with amines than the rate of azlactone formation and does not require strong bases.

    • Additives: If using carbodiimides (EDC/DIC), always add HOBt or Oxyma to suppress azlactone formation.

    • Base: Use the mildest base possible (e.g., Collidine or NMM) instead of TEA/DIPEA.

Q5: I found a stable impurity with Mass [M+98] or [M+42].

Diagnosis: N-Acyl Urea (M+42/M+urea mass).

  • Cause: If the amine is sterically hindered or unreactive, the activated O-acylisourea intermediate (from EDC/DCC) can rearrange to a stable, unreactive N-acyl urea.

  • Fix: Ensure the amine is nucleophilic (free base form). Switch to a highly reactive uronium reagent like HATU , which bypasses the O-acylisourea rearrangement.

Part 3: Stability & Storage

Q6: Can I store the free acid in solution?

Risk: Spontaneous Decarboxylation. 2-Pyridylacetic acid derivatives are thermally unstable. While the methyl group in your propanoic acid derivative adds some stability, the zwitterionic form (Pyridine


 / Carboxylate 

) can facilitate decarboxylation upon heating, releasing

and forming 3-ethyl-5-bromopyridine .
  • Protocol: Store as the HCl salt or as an Ester . Avoid heating the free acid above 60°C during workup.

Part 4: Impurity Identification Table

Observed Mass (

m/z)
Likely IdentityOrigin / Cause
- 80 Da Des-bromo ProductPd-catalyzed reduction (Protodebromination). Solvent/Base acting as hydride donor.
- 44 Da Decarboxylated ProductThermal degradation. Loss of

from acid.
+ 16 Da Pyridine N-OxideOxidation by peroxides in ether solvents or air exposure over long periods.
+ 42 Da N-Acyl UreaRearrangement of EDC/DCC intermediate (failed coupling).
Dimer Mass HomocouplingOxygen in Suzuki reaction (Boronic acid dimerization).

Part 5: Validated Experimental Protocols

Protocol A: Racemization-Free Amide Coupling (T3P Method)

Use this for chiral substrates to minimize epimerization.

  • Dissolve: 1.0 eq of 2-(5-Bromopyridin-3-yl)propanoic acid and 1.1 eq of Amine in EtOAc (0.1 M).

  • Cool: Cool mixture to 0 °C.

  • Base: Add 2.5 eq of Pyridine (mild base).

  • Coupling: Add 1.5 eq of T3P (50% w/w in EtOAc) dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours.

  • Workup: Wash with water, 0.5M HCl (rapidly), and brine. Dry over

    
    .
    
Protocol B: "Poison-Resistant" Suzuki Coupling

Use this to overcome pyridine coordination.

  • Catalyst Prep: In a glovebox or under Argon, mix

    
     (2 mol%) and XPhos  (4-8 mol%) in 1,4-Dioxane. Stir 30 mins to form the active complex.
    
  • Reaction: Add Substrate (1.0 eq), Boronic Acid (1.5 eq), and

    
     (3.0 eq, solid).
    
  • Degas: Freeze-Pump-Thaw x3.

  • Heat: Heat to 80-100 °C. Note: Higher temp helps dissociate the pyridine poison from Pd.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews. Retrieved from

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Protodebromination. Retrieved from

  • MDPI. (2023). Elucidating the Racemization Mechanism of Amino Acids by In Silico Tools. Retrieved from

  • ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives and Decarboxylation Risks. Journal of Organic Chemistry.[3] Retrieved from

Sources

Technical Support Center: Analysis of 2-(5-Bromopyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers analyzing 2-(5-Bromopyridin-3-yl)propanoic acid (CAS: 1256790-33-8). This molecule combines the structural challenges of profens (2-arylpropionic acids) with halogenated pyridines , requiring specific analytical strategies to address chirality, peak tailing, and halogen-related degradation.

Status: Active | Topic: Impurity Profiling & Troubleshooting | Audience: R&D Analytical Scientists

Molecule Overview & Critical Quality Attributes (CQA)

Before troubleshooting, understand the structural origins of potential impurities. This molecule is a chiral pyridine derivative . Its analysis must control for enantiomeric purity, regio-selectivity, and potential debromination.

  • Chemical Structure: 3-position of pyridine attached to the

    
    -position of propanoic acid; Bromine at 5-position.
    
  • Chiral Center: C2 of the propanoic acid chain.

  • pKa:

    
    4.5 (Carboxylic acid) and 
    
    
    
    2.5 (Pyridine nitrogen). Zwitterionic character affects retention.
Impurity Origin Map

The following pathway illustrates where common impurities originate during the standard


-arylation or malonate synthesis routes.

ImpurityPathways cluster_legend Impurity Class SM SM: 3,5-Dibromopyridine Inter Intermediate: Malonate/Ester SM->Inter Coupling ImpA Impurity A: Unreacted SM (3,5-Dibromopyridine) SM->ImpA Residual Product Target: 2-(5-Bromopyridin-3-yl) propanoic acid Inter->Product Hydrolysis/Decarboxylation ImpC Impurity C: Ester Intermediate (Incomplete Hydrolysis) Inter->ImpC Incomplete Rxn ImpB Impurity B: Des-bromo Analog (Protodebromination) Product->ImpB Pd/H2 Reduction (Side Rxn) ImpD Impurity D: Enantiomer (Chiral Impurity) Product->ImpD Racemization ImpE Impurity E: Pyridine N-Oxide (Oxidative Degradation) Product->ImpE Storage/Oxidation Process Process Impurity Stereo Stereoisomer

Figure 1: Origin of impurities in the synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid. Impurities A, B, and C are process-related, while D and E are stability/stereochemical issues.

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Poor Resolution

User Question: My main peak shows significant tailing (Asymmetry > 1.5) on a standard C18 column, and I can't resolve the des-bromo impurity. What's wrong?

Root Cause: The pyridine nitrogen (basic) interacts with residual silanols on the silica support. Additionally, the carboxylic acid moiety can cause secondary interactions if the pH is near its pKa.

Solution Protocol:

  • Mobile Phase Modification: You must suppress silanol ionization or block the interaction.

    • Option A (Low pH): Use 0.1% Trifluoroacetic Acid (TFA). The low pH (approx 2.0) protonates the silanols (suppressing them) and the pyridine nitrogen (forming a distinct cation).

    • Option B (Ion Pairing): Add 5-10 mM Hexanesulfonic acid if using simple buffers.

  • Column Selection: Switch to a "Base-Deactivated" column or a column with embedded polar groups (e.g., Waters XBridge BEH C18 or Phenomenex Luna Omega PS C18) which shields silanols.

  • Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

Issue 2: Chiral Separation Failure

User Question: I need to determine the enantiomeric excess (ee) of the (S)-isomer, but my RP-HPLC method shows only one peak.

Root Cause: Standard C18 columns are achiral. They cannot separate enantiomers (Impurity D) without a chiral selector.

Solution Protocol: Switch to a Chiral Stationary Phase (CSP). Since this is an acidic molecule (profen-like), Amylose-based columns are the gold standard.

ParameterRecommendationMechanism
Column Chiralpak AD-RH or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Amylose helical cavity discriminates spatial arrangement.
Mobile Phase Normal Phase: Hexane : IPA : TFA (90:10:0.1)Reverse Phase: Acetonitrile : Buffer pH 2.0 (40:60)Acid additive (TFA) is crucial to keep the carboxylic acid protonated and prevent peak broadening.
Detection UV @ 254 nmPyridine ring absorption.
Issue 3: Ghost Peaks & Carryover

User Question: I see small peaks eluting in blank injections after running my sample. Are these impurities?

Root Cause: This molecule is "sticky." The carboxylic acid can bind to metal surfaces in the HPLC system, and the pyridine ring can adsorb to injector seals.

Solution Protocol:

  • Needle Wash: Change needle wash to 50:50 Methanol:Water + 0.1% Formic Acid . The acid helps solubilize the zwitterionic form.

  • Passivation: If the system is old, flush with 6N Nitric acid (remove column first!) to remove metal ions that chelate the carboxylic acid.

Issue 4: Identifying the "Des-Bromo" Impurity (Impurity B)

User Question: I have a peak at RRT 0.85. How do I confirm it is the des-bromo analog without a standard?

Root Cause: During synthesis (especially Pd-catalyzed cross-coupling), the C-Br bond is susceptible to hydrogenolysis, replacing Br with H.

Validation Logic (Self-Validating):

  • Isotopic Pattern (MS): Run LC-MS.

    • Target (Brominated): M+ and (M+2)+ peaks of equal intensity (1:1 ratio due to 79Br/81Br).

    • Des-Bromo Impurity: Will show a single dominant M+ peak (no M+2 doublet). Mass shift will be -78/80 Da.

  • UV Spectrum: The removal of Bromine causes a hypsochromic shift (blue shift) in the UV max compared to the parent.

Standardized Analytical Methods

Method A: Purity & Related Substances (Reverse Phase)

Use for routine purity checks and quantifying Impurities A, B, C, and E.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Detection: UV 260 nm (Pyridine

    
    ).
    
Method B: Enantiomeric Purity (Normal Phase Chiral)

Use for calculating ee% (Impurity D).

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

  • Expected Elution: (S)-enantiomer and (R)-enantiomer typically separate with

    
    .
    
    • Note: The elution order must be determined experimentally with a racemic standard.

Troubleshooting Decision Tree

Use this logic flow to resolve unknown peaks during analysis.

TroubleshootingTree Start Unknown Peak Detected CheckMS Check LC-MS Spectrum Start->CheckMS BrPattern Is Br Pattern (1:1) Present? CheckMS->BrPattern YesBr Contains Bromine BrPattern->YesBr Yes NoBr No Bromine BrPattern->NoBr No MassShift Check Mass Shift vs Parent YesBr->MassShift RTCheck Check Retention Time (RT) YesBr->RTCheck Minus79 -79 Da (Des-Bromo) NoBr->Minus79 Plus16 +16 Da (N-Oxide) MassShift->Plus16 Plus14 +14 Da (Methyl Ester) MassShift->Plus14 EarlyElute Early Eluting (More Polar) RTCheck->EarlyElute Hydrolysis Product (Acid) LateElute Late Eluting (Less Polar) RTCheck->LateElute Precursor/Ester

Figure 2: Decision tree for identifying unknown impurities based on MS spectral data and retention behavior.

References

  • Chiral Separation Mechanisms: Zhang, L., et al. (2014).[3] Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs... by RP-HPLC. Royal Society of Chemistry. [Link]

  • Pyridine Analysis & Tailing: Sielc Technologies. HPLC Separation of Pyridine, Bromopyridine and Bipyridine. [Link]

  • Synthesis & Impurity Origins: Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine... and by-product identification. International Journal of Simulation: Systems, Science and Technology. [Link]

  • General Impurity Profiling Guidelines: International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

Sources

Technical Support Center: Synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Helpdesk. Current Status: ONLINE Agent: Senior Application Scientist Dr. Aris Ticket Context: User requires robust synthetic routes for 2-(5-Bromopyridin-3-yl)propanoic acid (CAS: N/A for specific isomer, generic structure analysis applied). Target features a pyridine core with a sensitive 5-bromo handle and a 3-propanoic acid side chain.

🟢 System Overview: Route Selection Logic

Before initiating a ticket, please review the Route Decision Matrix to match your laboratory constraints (chirality, scale, cost) with the appropriate protocol.

RouteSelection Start START: Define Project Constraints Chirality Is Enantiopurity Required? Start->Chirality Scale Scale > 100g? Chirality->Scale No (Racemic) RouteC ROUTE C: Asymmetric Hydrogenation (High Value / Chiral) Chirality->RouteC Yes (>95% ee) RouteA ROUTE A: Negishi Cross-Coupling (High Throughput / Racemic) Scale->RouteA No (Speed/Discovery) RouteB ROUTE B: Knoevenagel-Reduction (Cost-Effective / Racemic) Scale->RouteB Yes (Cost Sensitive)

Figure 1: Decision Logic for selecting the optimal synthetic pathway based on chirality and scale requirements.

📂 Ticket #101: The "Speed" Route (Negishi Coupling)

Subject: Rapid access to racemic scaffold via Pd-catalyzed Cross-Coupling. Applicability: Medicinal chemistry discovery phase (mg to g scale).

🔧 Technical Protocol

This route utilizes a Negishi coupling between commercially available 3,5-dibromopyridine and the Reformatsky reagent derived from ethyl 2-bromopropionate. This avoids the harsh conditions of direct enolate arylation and preserves the second bromine atom.

Reaction Scheme:

  • Activation: Ethyl 2-bromopropionate + Zn dust → Zinc Enolate (Reformatsky Reagent).

  • Coupling: 3,5-Dibromopyridine + Zinc Enolate + Pd(P(t-Bu)₃)₂ → Ethyl 2-(5-bromopyridin-3-yl)propanoate.

  • Hydrolysis: Ester → Acid (LiOH).

Step-by-Step Workflow:

  • Zinc Activation: In a flame-dried Schlenk flask, suspend activated Zn dust (1.5 equiv) in THF. Add TMSCl (0.05 equiv) to activate.

  • Reagent Formation: Add ethyl 2-bromopropionate (1.2 equiv) dropwise at 40°C. Stir until Zn dissolves (solution turns pale grey/green).

  • Catalyst Prep: In a separate vessel, dissolve 3,5-dibromopyridine (1.0 equiv) and Pd(P(t-Bu)₃)₂ (2 mol%) in THF.

    • Expert Note: The bulky tri-tert-butylphosphine ligand is crucial to prevent catalyst poisoning by the pyridine nitrogen [1].

  • Coupling: Cannulate the Reformatsky reagent into the pyridine/catalyst solution. Heat to 60°C for 4 hours.

  • Workup: Quench with 1M HCl (carefully), extract with EtOAc.

⚠️ Troubleshooting Guide (Q&A)

Q: My yield is low (<30%), and I see mostly starting material.

  • Diagnostic: The Reformatsky reagent likely failed to form or hydrolyzed.

  • Fix: Ensure the Zn is "activated." Wash Zn dust with 1M HCl, water, ethanol, and ether, then dry under high vacuum. Use TMSCl or 1,2-dibromoethane as an initiator. If the solution doesn't exotherm slightly upon bromide addition, the reagent didn't form.

Q: I am observing bis-alkylation (propionate at both positions 3 and 5).

  • Diagnostic: Excess zinc reagent or high temperature.

  • Fix: 3,5-Dibromopyridine is symmetric, so the first addition is statistically favored, but the second can occur.

    • Reduce Reformatsky reagent to 1.05 equivalents.

    • Lower temperature to 40°C and extend time.

    • Alternative: Switch to 3-bromo-5-chloropyridine . The C-Br bond is more reactive than C-Cl in Pd-catalyzed couplings, allowing highly selective mono-functionalization at the bromine site [2].

📂 Ticket #102: The "Scale-Up" Route (Knoevenagel)

Subject: Cost-effective synthesis avoiding expensive Pd catalysts. Applicability: Process chemistry (>100g scale).[1][2]

🔧 Technical Protocol

This classical route builds the carbon chain via condensation and subsequent reduction.

Reaction Scheme:

  • Condensation: 5-Bromonicotinaldehyde + Methylmalonic acid → 2-(5-Bromopyridin-3-yl)acrylic acid (Doebner Modification).

  • Reduction: Selective reduction of alkene vs. aryl bromide.

Step-by-Step Workflow:

  • Condensation: Mix 5-bromonicotinaldehyde (1 equiv) and methylmalonic acid (1.2 equiv) in Pyridine. Add catalytic Piperidine.

  • Decarboxylation: Heat to 100°C. Evolution of CO₂ indicates reaction progress.

  • Isolation: Pour into ice-HCl. Precipitate the acrylic acid intermediate.

  • Selective Reduction:

    • Standard H₂/Pd/C will fail (it will strip the Bromine).

    • Recommended System:CuCl (5 mol%) / NaBH₄ in MeOH/THF. This "conjugated reduction" protocol specifically targets electron-deficient alkenes while sparing aryl halides [3].

⚠️ Troubleshooting Guide (Q&A)

Q: The reduction step removed my bromine atom (Debromination).

  • Diagnostic: You likely used heterogeneous hydrogenation (Pd/C or Ni) or too strong a hydride donor.

  • Fix: Switch to the Stryker’s Reagent [(PPh₃)CuH]₆ or the insitu generated Cu-hydride method mentioned above. These are chemoselective for conjugate reduction.

Q: The Knoevenagel condensation yielded a "gummy" oil instead of a solid.

  • Diagnostic: Incomplete decarboxylation or pyridine retention.

  • Fix: Ensure the reaction mixture was heated until all CO₂ evolution ceased. During workup, adjust pH to ~4.0 (isoelectric point region) to induce crystallization. Recrystallize from Ethanol/Water.

📂 Ticket #103: The "Precision" Route (Asymmetric)

Subject: Enantioselective synthesis of (S)- or (R)-2-(5-Bromopyridin-3-yl)propanoic acid. Applicability: Clinical candidate synthesis.

🔧 Technical Protocol

Asymmetric hydrogenation of the alkene precursor generated in Route B.

Reaction Scheme:

  • Substrate: 2-(5-Bromopyridin-3-yl)acrylic acid.

  • Catalyst: [Rh(COD)(DuPhos)]BF₄ or Ru(OAc)₂(BINAP).

  • Conditions: 5 atm H₂, MeOH, RT.

🔬 Mechanism & Workflow Visualization

AsymmetricHydrogenation Substrate Precursor: 2-(5-Br-Py)-Acrylic Acid Complex Catalyst Coordination (Rh-DuPhos) Substrate->Complex Coordination H_Add Oxidative Addition (H2) Complex->H_Add H2 (5 bar) Migrate Migratory Insertion (Enantio-determining) H_Add->Migrate Product Target: (S)-Propanoic Acid Migrate->Product Reductive Elim

Figure 2: Catalytic cycle for the asymmetric hydrogenation. Note that Rhodium is preferred over Ruthenium here to minimize interaction with the pyridine nitrogen.

⚠️ Troubleshooting Guide (Q&A)

Q: The reaction rate is incredibly slow (stalled conversion).

  • Diagnostic: Pyridine poisoning. The basic nitrogen on the pyridine ring is coordinating to the Rh/Ru center, displacing the alkene or phosphine.

  • Fix: Protonate the pyridine nitrogen in situ. Add 1.0 equivalent of HBF₄ or TFA to the reaction mixture. The pyridinium salt will not coordinate to the catalyst, but the alkene will still reduce. Neutralize after the reaction [4].

Q: Enantiomeric Excess (ee) is low (<80%).

  • Diagnostic: Isomerization of the double bond prior to reduction or incorrect ligand choice.

  • Fix: Ensure the starting material is geometrically pure (usually E-isomer from Knoevenagel). Switch to DuPhos or TangPhos ligands, which are historically superior for alpha-substituted acrylic acids compared to BINAP.

📊 Data Summary: Route Comparison

FeatureRoute A (Negishi)Route B (Knoevenagel)Route C (Asymmetric)
Step Count 2 (Short)3 (Medium)4 (Long)
Overall Yield 40-60%55-70%85-95% (Step yield)
Key Risk Bis-couplingDebrominationCatalyst Poisoning
Cost High (Pd catalyst)LowHigh (Chiral Ligand)
Chirality RacemicRacemic>98% ee

📚 References

  • Hama, T., Ge, S., & Hartwig, J. F. (2013).[3] Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(17), 8250–8266.

  • Handelmann, J., et al. (2021). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide-Functionalized Phosphine Ligands.[4] ACS Catalysis, 11, 1264–1270. (Demonstrates chemoselectivity principles).

  • Baker, B. A., et al. (2002). Enantioselective Conjugate Reduction of Lactones and Lactams. Organic Letters, 4(23), 4173-4176. (Methodology for Cu-H reduction sparing halides).

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation. Accounts of Chemical Research, 37(8), 633–644.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of 2-(5-Bromopyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research. Each spectroscopic technique provides a unique piece of the puzzle, and a comprehensive analysis relies on the synergistic interpretation of multiple datasets. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification of 2-(5-Bromopyridin-3-yl)propanoic acid.

Principles of Spectroscopic Analysis for Structural Confirmation

The logical workflow for confirming the structure of a molecule like 2-(5-Bromopyridin-3-yl)propanoic acid involves a multi-faceted approach. Each technique interrogates different aspects of the molecule's physical properties, and their combined data provides a comprehensive and validated structural assignment.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Mass Spectrometry (MS) Mass Spectrometry (MS) ¹H NMR Spectroscopy ¹H NMR Spectroscopy Mass Spectrometry (MS)->¹H NMR Spectroscopy Provides Molecular Weight Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy->¹H NMR Spectroscopy Identifies Functional Groups ¹³C NMR Spectroscopy ¹³C NMR Spectroscopy ¹H NMR Spectroscopy->¹³C NMR Spectroscopy Proton Environment Final Structure Final Structure ¹H NMR Spectroscopy->Final Structure Proton Connectivity ¹³C NMR Spectroscopy->Final Structure Carbon Skeleton

Caption: Workflow for Spectroscopic Structural Confirmation.

Mass Spectrometry (MS): The First Glimpse

Mass spectrometry provides the molecular weight of the compound, a critical first step in structural confirmation. For 2-(5-Bromopyridin-3-yl)propanoic acid (C₈H₈BrNO₂), the presence of bromine is a key indicator due to its characteristic isotopic pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer.

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation:

The mass spectrum will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern can also provide clues about the molecule's structure. For instance, the loss of the carboxylic acid group is a common fragmentation pathway for such compounds.[1][2]

Comparison with Alternatives:

While EI-MS is a standard technique, softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to minimize fragmentation and provide a clearer molecular ion peak.[3] However, the fragmentation patterns from EI-MS can offer valuable structural information that is absent in softer ionization techniques.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[4] For 2-(5-Bromopyridin-3-yl)propanoic acid, IR spectroscopy is crucial for confirming the presence of the carboxylic acid and the substituted pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: An infrared beam is passed through the crystal and interacts with the sample.

  • Detection: The detector measures the absorption of infrared radiation at different wavenumbers.

Data Interpretation:

The IR spectrum of 2-(5-Bromopyridin-3-yl)propanoic acid is expected to show characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300-2500Broad
C=O (Carboxylic Acid)1725-1700Strong, Sharp
C-N (Pyridine)1600-1450Medium to Strong
C-Br600-500Medium

Data is based on typical ranges for these functional groups.[5][6][7][8][9]

Comparison with Alternatives:

While ATR-IR is convenient for solid samples, traditional KBr pellet or Nujol mull methods can also be used.[10] Raman spectroscopy can be a complementary technique, particularly for identifying non-polar bonds and providing information about the carbon skeleton.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For 2-(5-Bromopyridin-3-yl)propanoic acid, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.[12][13]

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information NMR NMR Spectroscopy ¹H NMR ¹³C NMR Structure 2-(5-Bromopyridin-3-yl)propanoic acid Connectivity Carbon Skeleton Functional Groups NMR:h->Structure:Connectivity Proton Environment & Connectivity NMR:c->Structure:Carbon Carbon Framework MS Mass Spectrometry Molecular Weight MS:m->Structure Confirms Molecular Formula IR Infrared Spectroscopy Functional Groups IR:i->Structure:Functional Identifies Key Bonds

Caption: Interplay of Spectroscopic Data for Structural Elucidation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: The sample is placed in a high-field NMR spectrometer.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

¹H NMR Data Interpretation:

The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shift, integration, and multiplicity of each signal provide information about the proton's electronic environment and its neighboring protons.

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
Pyridine H8.5-7.5Singlet, Doublet3H
CH (propanoic acid)~3.8Quartet1H
CH₃ (propanoic acid)~1.6Doublet3H
COOH>10Singlet (broad)1H

Predicted values based on analogous structures.[14][15][16]

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

CarbonExpected Chemical Shift (ppm)
C=O (Carboxylic Acid)~175
Pyridine C150-120
CH (propanoic acid)~45
CH₃ (propanoic acid)~18

Predicted values based on analogous structures.[17][18]

Comparison with Alternatives:

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the connectivity between protons and carbons, especially in more complex molecules.

Conclusion: A Synergistic Approach

The structural confirmation of 2-(5-Bromopyridin-3-yl)propanoic acid is best achieved through the combined use of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. While MS provides the molecular weight and IR identifies key functional groups, NMR provides the definitive structural elucidation. This multi-technique approach ensures a high degree of confidence in the assigned structure, which is paramount in research and drug development.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Rauf, M. A., Ikram, M., & Rauf, N. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of propanoic acid.
  • Rauf, M. A., Ikram, M., & Rauf, N. (n.d.). Infrared spectral studies of propanoic acid in various solvents.
  • ChemicalBook. (n.d.). 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE(914358-73-9) 1H NMR spectrum.
  • ResearchGate. (n.d.). (PDF) Infrared spectral studies of propanoic acid in various solvents.
  • (n.d.). Simulation of the infrared spectrum of propanoic acid.
  • ChemicalBook. (n.d.). 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum.
  • Raimondi, B., & La Manna, G. (2008). Structural and Spectroscopic Study of the Br2...3-Br-pyridine Complex by DFT Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 933-938.
  • NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook.
  • (2017). IR SPECTROSCOPY (A).
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
  • ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5.
  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of propanoic acid.
  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of 2-methylpropanoic acid.
  • PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis.
  • NIST. (n.d.). 2-Bromopropanoic acid. NIST WebBook.

Sources

A Comparative Analysis of the Biological Activity of 2-(5-Bromopyridin-3-yl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the arylpropanoic acid scaffold remains a cornerstone for the development of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of heterocyclic ring systems, such as pyridine, into this scaffold has opened new avenues for modulating biological activity and exploring novel therapeutic applications. This guide provides a detailed comparative analysis of the biological activity of 2-(5-Bromopyridin-3-yl)propanoic acid and its structural analogs, offering insights into their potential as enzyme inhibitors and antiproliferative agents.

Introduction to Pyridine-Containing Arylpropanoic Acids

Arylpropanoic acid derivatives are a well-established class of compounds known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent feature in many approved drugs and is recognized for its ability to influence a molecule's physicochemical properties and biological interactions. The position of the nitrogen atom and the nature and location of substituents on the pyridine ring can significantly impact the compound's biological profile.

This guide focuses on 2-(pyridin-3-yl)propanoic acid derivatives, with a particular emphasis on the influence of substitution at the 5-position of the pyridine ring. We will delve into the structure-activity relationships (SAR) that govern the biological effects of 2-(5-Bromopyridin-3-yl)propanoic acid and compare its activity with analogs bearing other substituents at this position.

Comparative Biological Activity: A Data-Driven Analysis

While direct, head-to-head comparative studies of 2-(5-Bromopyridin-3-yl)propanoic acid and its immediate analogs are not extensively documented in publicly available literature, we can infer potential activities and structure-activity relationships based on broader studies of related pyridine and arylpropanoic acid derivatives.

Anti-inflammatory and Enzyme Inhibitory Activity

The primary anticipated biological activity for this class of compounds is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

Structure-Activity Relationship Insights:

  • Substitution on the Pyridine Ring: Studies on various pyridine derivatives have shown that the nature and position of substituents are critical for biological activity. For instance, the presence of electron-withdrawing groups can influence the electronic properties of the pyridine ring and its interaction with biological targets.

  • Halogen Substitution: Halogen atoms, such as bromine and chlorine, are common substituents in medicinal chemistry. Their inclusion can affect a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In some series of compounds, halogenated derivatives have demonstrated enhanced biological activity.

  • Carboxylic Acid Moiety: The propanoic acid side chain, and specifically the carboxylic acid group, is often crucial for the anti-inflammatory activity of profen-class drugs, as it typically interacts with a key arginine residue in the active site of COX enzymes.

Hypothetical Comparative Activity:

Based on general SAR principles for COX inhibitors, we can hypothesize the relative potencies of 2-(5-Bromopyridin-3-yl)propanoic acid and its analogs. It is important to note that this is a projection and requires experimental validation.

Compound5-Position SubstituentExpected Relative COX-2 Inhibitory PotencyRationale
2-(Pyridin-3-yl)propanoic acid-H (Unsubstituted)BaselineThe unsubstituted parent compound serves as a reference point for evaluating the effect of substituents.
2-(5-Bromopyridin-3-yl)propanoic acid -Br (Bromo) Potentially Enhanced The electron-withdrawing nature and size of the bromine atom could lead to favorable interactions within the enzyme's active site, potentially increasing inhibitory activity. Halogen bonding is a recognized interaction in drug-receptor binding.
2-(5-Chloropyridin-3-yl)propanoic acid-Cl (Chloro)Potentially Similar to or Slightly Less than Bromo AnalogChlorine is also an electron-withdrawing halogen, but its smaller size compared to bromine might result in slightly different binding interactions and potency.
2-(5-Methylpyridin-3-yl)propanoic acid-CH3 (Methyl)Potentially ReducedThe electron-donating nature of the methyl group could alter the electronic distribution of the pyridine ring in a way that is less favorable for binding to the target enzyme compared to electron-withdrawing groups.
Antiproliferative Activity

Beyond anti-inflammatory effects, pyridine-containing compounds have been investigated for their potential as anticancer agents. The mechanism of antiproliferative activity can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis.

Structure-Activity Relationship Insights:

  • Heterocyclic Scaffolds: The pyridine ring is a common scaffold in the design of kinase inhibitors, a major class of anticancer drugs.

  • Substituent Effects: The antiproliferative activity of pyridine derivatives is highly dependent on the substitution pattern. Studies have shown that the presence of specific functional groups can significantly enhance cytotoxicity against various cancer cell lines. For some series of thieno[2,3-b]pyridines, halogen substitution at certain positions was found to be important for maximizing anti-proliferative activity.

Hypothetical Comparative Activity:

Similar to the anti-inflammatory activity, the antiproliferative potential of these analogs would require experimental verification. The following table presents a hypothetical comparison based on general SAR observations.

Compound5-Position SubstituentExpected Relative Antiproliferative ActivityRationale
2-(Pyridin-3-yl)propanoic acid-H (Unsubstituted)BaselineServes as a fundamental structure for comparison.
2-(5-Bromopyridin-3-yl)propanoic acid -Br (Bromo) Potentially Significant The bromo substituent can enhance lipophilicity, potentially improving cell permeability. It can also participate in specific interactions with target proteins, which has been shown to be beneficial for antiproliferative activity in some compound series.
2-(5-Chloropyridin-3-yl)propanoic acid-Cl (Chloro)Potentially SignificantSimilar to the bromo analog, the chloro group can enhance activity, although the magnitude of the effect may differ.
2-(5-Methylpyridin-3-yl)propanoic acid-CH3 (Methyl)VariableThe effect of a methyl group on antiproliferative activity is less predictable and highly dependent on the specific biological target and the steric and electronic requirements of the binding site.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of 2-(5-Bromopyridin-3-yl)propanoic acid and its analogs, the following experimental protocols are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the inhibitory potency of the compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of the test compounds (2-(5-Bromopyridin-3-yl)propanoic acid and its analogs) in a suitable solvent, such as DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer (e.g., Tris-HCl), the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate for a specific time to allow for product formation.

    • Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity, using non-linear regression analysis.

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme Purified COX-1 or Recombinant COX-2 Incubation Pre-incubation: Enzyme + Compound Enzyme->Incubation Compounds Test Compounds (Serial Dilutions) Compounds->Incubation Reaction Reaction Initiation: + Arachidonic Acid Incubation->Reaction Termination Reaction Termination Reaction->Termination Quantification PGE2 Quantification (EIA) Termination->Quantification Calculation IC50 Calculation Quantification->Calculation

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116 for colon cancer, MDA-MB-231 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Test Compounds (Various Concentrations) start->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate % Viability and IC50 absorbance->analysis

Caption: Step-by-step workflow of the MTT antiproliferative assay.

Conclusion and Future Directions

The exploration of 2-(5-Bromopyridin-3-yl)propanoic acid and its analogs represents a promising area of research in the quest for novel therapeutic agents. Based on established structure-activity relationships for related compound classes, it is reasonable to hypothesize that the 5-bromo substituent may confer potent anti-inflammatory and antiproliferative activities. However, empirical data is essential to validate these hypotheses and to fully elucidate the

Strategic Validation Guide: Analytical Profiling of 2-(5-Bromopyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical resource for the validation of analytical methods targeting 2-(5-Bromopyridin-3-yl)propanoic acid , a critical chiral intermediate in the synthesis of kinase inhibitors and other pyridine-based pharmacophores.

Unlike generic protocols, this guide synthesizes regulatory standards (ICH Q2(R2)) with practical, bench-level insights for handling halogenated pyridine derivatives.

Executive Analysis: The Analytical Challenge

2-(5-Bromopyridin-3-yl)propanoic acid presents a dual analytical challenge:

  • Amphoteric Nature: The basic pyridine nitrogen (

    
    ) and the acidic carboxyl group (
    
    
    
    ) create a zwitterionic behavior that demands precise pH control to prevent peak tailing.
  • Chirality: The

    
    -methyl group creates a stereocenter. Enantiomeric purity is a Critical Quality Attribute (CQA) that standard C18 methods cannot detect.
    

This guide compares two primary analytical workflows: High-Resolution RP-UHPLC (for chemical purity/assay) and Polysaccharide-based Chiral HPLC (for enantiomeric excess).

Comparative Methodology: Selecting the Right Tool

The following table objectively compares the performance metrics of the proposed validation methods against legacy alternatives.

FeatureMethod A: RP-UHPLC (Recommended) Method B: Legacy HPLC (Standard) Method C: Chiral HPLC (Mandatory)
Stationary Phase C18 Hybrid Particle (1.7 µm)C18 Silica (5 µm)Amylose tris(3,5-dimethylphenylcarbamate)
Primary Utility Assay, Impurity Profiling, Forced DegradationRoutine QA/QC (Low Cost)Enantiomeric Excess (% ee)
Run Time < 5.0 min15–25 min10–15 min
Resolution (

)
High (> 3.0 for critical pairs)Moderate (1.5–2.0)High for Enantiomers
Solvent Consumption Low (< 3 mL/run)High (> 20 mL/run)Moderate (Isocratic)
Detection Limit High Sensitivity (LOD ~0.05%)Standard (LOD ~0.1%)Standard
Expert Insight:

While Method B is sufficient for raw material receipt, Method A (UHPLC) is superior for process validation due to its ability to resolve closely eluting des-bromo impurities and synthetic by-products (e.g., 2,5-dibromopyridine derivatives) rapidly. Method C is non-negotiable for chiral drug development.

Validated Experimental Protocols

Protocol A: Stability-Indicating RP-UHPLC Method

Target: Chemical Purity & Assay

Causality of Conditions:

  • pH 3.0 Buffer: Suppresses carboxylic acid ionization (keeping it neutral/hydrophobic for retention) while ensuring the pyridine ring is protonated. This specific pH prevents the "zwitterionic collapse" that causes split peaks.

  • Core-Shell Column: Provides high efficiency at lower backpressures, allowing for faster flow rates without frictional heating that could degrade thermally labile brominated species.

Workflow:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5–3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 60% B

    • 4.0 min: 95% B

    • 5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 260 nm (Pyridine

    
     transition).
    
  • Column Temp: 40°C.

Protocol B: Enantioselective Chiral HPLC

Target: Enantiomeric Excess (R- vs S- isomer)

Causality of Conditions:

  • Amylose Phase (AD-H type): The helical structure of amylose derivatives provides superior recognition for the "propanoic acid" moiety compared to cellulose phases for this specific steric profile.

  • Acid Modifier (TFA): Essential to suppress the ionization of the carboxylic acid and protonate the pyridine, preventing non-specific interactions with the silica support.

Workflow:

  • Column: Chiralpak AD-H or AD-3 (4.6 x 150 mm, 3 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Expected Separation: The enantiomers should resolve with

    
    .
    

Validation Workflow & Decision Logic

The following diagram illustrates the integrated validation strategy, ensuring compliance with ICH Q2(R2) guidelines.

ValidationWorkflow cluster_Achiral Pathway A: Chemical Purity (UHPLC) cluster_Chiral Pathway B: Chiral Purity (HPLC) Start Start: Method Development Specificity Specificity: Forced Degradation (Acid/Base/Ox/Therm) Start->Specificity Resolution Resolution Check: Racemate Injection (Rs > 1.5) Start->Resolution Linearity Linearity: 5 Levels (80-120%) Specificity->Linearity Accuracy Accuracy: Spike Recovery (LOQ to 120%) Linearity->Accuracy Decision Does Method Meet Acceptance Criteria? Accuracy->Decision LOD_LOQ Sensitivity: LOD/LOQ for Minor Enantiomer Resolution->LOD_LOQ LOD_LOQ->Decision Final Final Method Validation Report (ICH Q2) Decision->Final Yes (Pass) Fail Re-Optimize Mobile Phase/Column Decision->Fail No (Fail) Fail->Start

Figure 1: Integrated validation workflow for chemical and chiral profiling of pyridine-propanoic acid derivatives.

Critical Validation Parameters (ICH Q2)

To ensure trustworthiness, the validation must demonstrate the method's ability to handle the specific stress conditions relevant to the 2-(5-Bromopyridin-3-yl)propanoic acid scaffold.

A. Specificity (Forced Degradation)

The bromine atom at position 5 is relatively stable, but the propanoic acid side chain is susceptible to decarboxylation under thermal stress.

  • Experiment: Expose sample to 0.1N HCl, 0.1N NaOH, and 3%

    
     for 4 hours.
    
  • Acceptance: Purity angle < Purity threshold (using PDA detector). No interference from blank or placebo at the retention time of the main peak.

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels corresponding to 80%, 90%, 100%, 110%, and 120% of the target test concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of the standard into the sample matrix (or placebo) at 3 levels (50%, 100%, 150%).

  • Acceptance: Mean recovery between 98.0% and 102.0% with %RSD < 2.0%.

D. Robustness
  • Variable: pH of the buffer (

    
     units).
    
  • Impact: Due to the pyridine nitrogen, a shift in pH from 3.0 to 3.2 can significantly alter retention time (

    
    ) and peak shape.
    
  • Control: Strict pH adjustment of the aqueous mobile phase is required.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC method development).
  • Subramanian, G. (2012).[4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for polysaccharide-based chiral separation).

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Source for UHPLC vs HPLC comparison).
  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] U.S. Food and Drug Administration.[2] Link

Sources

A Guide to In Vitro and In Vivo Efficacy Evaluation of 2-(5-Bromopyridin-3-yl)propanoic Acid: A Dual-Target Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of 2-(5-Bromopyridin-3-yl)propanoic acid. Structurally, this molecule belongs to the arylpropionic acid class, suggesting a potential mechanism of action as a cyclooxygenase (COX) inhibitor, similar to widely used non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. Additionally, the presence of a pyridinecarboxylic acid moiety indicates a possible interaction with the G-protein coupled receptor 109A (GPR109A), the receptor for nicotinic acid (niacin)[3][4].

Given this dual-target potential, a thorough investigation of both pathways is crucial for elucidating the compound's pharmacological profile. This guide will detail the in vitro and in vivo studies necessary to assess its efficacy as both a COX inhibitor and a GPR109A agonist, comparing its hypothetical performance against established reference compounds.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluation focuses on cell-free and cell-based assays to determine the direct interaction of 2-(5-Bromopyridin-3-yl)propanoic acid with its putative targets and to quantify its potency and selectivity.

Evaluation of Cyclooxygenase (COX) Inhibition

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain[1].

A colorimetric or fluorescent inhibitor screening assay is a robust method to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified ovine or human COX-1 and COX-2 enzymes[5][6]. This allows for the assessment of both potency and isoform selectivity.

Detailed Protocol: COX Colorimetric Inhibitor Screening Assay [5][7]

  • Preparation of Reagents:

    • Prepare assay buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute heme and the test compound to various concentrations in the assay buffer.

    • Prepare purified ovine COX-1 or human recombinant COX-2 enzyme solutions.

    • Prepare a solution of arachidonic acid (substrate).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2) to the appropriate wells.

    • Add different concentrations of 2-(5-Bromopyridin-3-yl)propanoic acid, ibuprofen (as a non-selective inhibitor control), and a selective COX-2 inhibitor (e.g., celecoxib) to the respective wells. Include a vehicle control (DMSO).

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate at 37°C for a specified time (e.g., 2 minutes).

    • Stop the reaction by adding a solution of stannous chloride. This reduces the prostaglandin G2 (PGG2) produced by COX to prostaglandin F2α (PGF2α).

    • Quantify the PGF2α levels using an enzyme immunoassay (EIA) by measuring the absorbance at 420 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound to determine the IC50 value.

The following table presents hypothetical IC50 values for 2-(5-Bromopyridin-3-yl)propanoic acid in comparison to ibuprofen.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
2-(5-Bromopyridin-3-yl)propanoic acid15251.67
Ibuprofen13[8]370[9]~28.5

A lower selectivity index indicates less COX-2 selectivity.

Evaluation of GPR109A Agonism

GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[2][10].

A common method to assess the activation of Gi-coupled receptors is to measure the inhibition of forskolin-stimulated cAMP production in cells stably expressing the receptor[11][12].

Detailed Protocol: GPR109A cAMP Assay [10][13]

  • Cell Culture:

    • Use a suitable cell line (e.g., HEK293 or CHO) stably transfected with the human GPR109A receptor.

    • Culture the cells to an appropriate confluency in a 96-well plate.

  • Assay Procedure:

    • Wash the cells with a stimulation buffer.

    • Pre-treat the cells with various concentrations of 2-(5-Bromopyridin-3-yl)propanoic acid, nicotinic acid (as a natural agonist control), and MK-6892 (a potent synthetic agonist) for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound to determine the half-maximal effective concentration (EC50).

The following table presents hypothetical EC50 values for 2-(5-Bromopyridin-3-yl)propanoic acid in comparison to known GPR109A agonists.

CompoundGPR109A Activation EC50 (nM)
2-(5-Bromopyridin-3-yl)propanoic acid150
Nicotinic Acid~3000[14]
MK-689216 (GTPγS)[3][15]

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, in vivo studies are essential to evaluate the compound's efficacy in a complex biological system, considering its pharmacokinetic and pharmacodynamic properties.

Evaluation of Anti-Inflammatory Activity (COX Inhibition)

The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of NSAIDs[16][17][18].

This model assesses the ability of a compound to reduce the inflammatory response triggered by the injection of carrageenan into the paw[19][20].

Detailed Protocol: Carrageenan-Induced Paw Edema [16][17]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least one week.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, 2-(5-Bromopyridin-3-yl)propanoic acid (at various doses), and a positive control (e.g., Indomethacin, 10 mg/kg).

  • Dosing and Induction of Inflammation:

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

    • After a set time (e.g., 60 minutes), measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

    • Determine the dose-response relationship for 2-(5-Bromopyridin-3-yl)propanoic acid.

The following table presents hypothetical data on the percentage of inhibition of paw edema at 3 hours post-carrageenan injection.

Treatment (Dose)% Inhibition of Paw Edema (at 3 hours)
2-(5-Bromopyridin-3-yl)propanoic acid (30 mg/kg)45%
Indomethacin (10 mg/kg)55%
Evaluation of GPR109A-Mediated Activity (Lipid Modulation)

Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in plasma free fatty acids (FFAs)[2][21][22].

This model measures the compound's ability to lower plasma FFA levels, a key indicator of GPR109A activation in vivo[3]. To confirm the effect is GPR109A-dependent, studies can be performed in both wild-type and GPR109A knockout mice[3][14].

Detailed Protocol: Plasma FFA Reduction Assay [3]

  • Animal Model:

    • Use wild-type and GPR109A knockout mice on a C57BL/6 background.

    • Fast the mice overnight to elevate baseline FFA levels.

  • Dosing and Sample Collection:

    • Administer 2-(5-Bromopyridin-3-yl)propanoic acid, nicotinic acid, or vehicle orally.

    • Collect blood samples via the tail vein at baseline and at various time points post-dosing (e.g., 0.5, 1, 2, and 4 hours).

  • FFA Analysis:

    • Separate the plasma by centrifugation.

    • Measure the plasma FFA concentrations using a commercially available enzymatic colorimetric kit.

  • Data Analysis:

    • Calculate the percentage of FFA reduction from baseline for each treatment group.

    • Compare the effects in wild-type versus knockout mice to confirm GPR109A-mediated activity.

The following table presents hypothetical data on the maximum percentage of FFA reduction in wild-type mice.

Treatment (Dose)Maximum % FFA Reduction
2-(5-Bromopyridin-3-yl)propanoic acid (10 mg/kg)40%
Nicotinic Acid (30 mg/kg)50%
MK-6892 (3 mg/kg)65%

Visualizations

Signaling Pathways

COX_Pathway Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 COX_Enzymes->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound 2-(5-Bromopyridin-3-yl) propanoic acid Test_Compound->COX_Enzymes

Caption: COX Signaling Pathway and Point of Inhibition.

GPR109A_Pathway cluster_cell Adipocyte GPR109A GPR109A Receptor Gi_Protein Gi Protein GPR109A->Gi_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis Lipolysis Inhibition HSL->Lipolysis Test_Compound 2-(5-Bromopyridin-3-yl) propanoic acid Test_Compound->GPR109A Agonist

Caption: GPR109A Signaling Pathway in Adipocytes.

Experimental Workflows

InVitro_Workflow cluster_cox COX Inhibition Assay cluster_gpr109a GPR109A Activation Assay COX_Enzyme Purified COX-1/COX-2 Add_Compound_COX Add Test Compound COX_Enzyme->Add_Compound_COX Add_Substrate_COX Add Arachidonic Acid Add_Compound_COX->Add_Substrate_COX Measure_Product_COX Measure PGF2α Add_Substrate_COX->Measure_Product_COX Calculate_IC50_COX Calculate IC50 Measure_Product_COX->Calculate_IC50_COX GPR109A_Cells GPR109A-expressing Cells Add_Compound_GPR Add Test Compound GPR109A_Cells->Add_Compound_GPR Stimulate_Forskolin Stimulate with Forskolin Add_Compound_GPR->Stimulate_Forskolin Measure_cAMP Measure cAMP Levels Stimulate_Forskolin->Measure_cAMP Calculate_EC50_GPR Calculate EC50 Measure_cAMP->Calculate_EC50_GPR Start Start Start->COX_Enzyme Start->GPR109A_Cells

Caption: In Vitro Efficacy Screening Workflow.

InVivo_Workflow cluster_inflammation Anti-Inflammatory Model cluster_lipid Lipid Modulation Model Dose_Rats Administer Compound to Rats Inject_Carrageenan Inject Carrageenan in Paw Dose_Rats->Inject_Carrageenan Measure_Edema Measure Paw Volume Inject_Carrageenan->Measure_Edema Analyze_Inhibition Analyze % Inhibition Measure_Edema->Analyze_Inhibition Dose_Mice Administer Compound to Mice Collect_Blood Collect Blood Samples Dose_Mice->Collect_Blood Measure_FFA Measure Plasma FFA Collect_Blood->Measure_FFA Analyze_Reduction Analyze % Reduction Measure_FFA->Analyze_Reduction Start Start Start->Dose_Rats Start->Dose_Mice

Caption: In Vivo Efficacy Evaluation Workflow.

Conclusion

The dual-target profile of 2-(5-Bromopyridin-3-yl)propanoic acid presents an exciting opportunity for a novel therapeutic with potential anti-inflammatory and lipid-modulating effects. The outlined in vitro and in vivo experimental cascades provide a clear and logical path to comprehensively characterize its efficacy. By comparing its performance against established drugs like ibuprofen and nicotinic acid, researchers can gain a thorough understanding of its therapeutic potential and unique pharmacological signature. This structured approach, grounded in established methodologies, will be instrumental in guiding further drug development efforts.

References

  • Shen, H. C., et al. (2010). Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate. Journal of Medicinal Chemistry, 53(6), 2666–2670. [Link]

  • Shen, H. C., et al. (2010). Discovery of a Biaryl Cyclohexene Carboxylic Acid (MK-6892): A Potent and Selective High Affinity Niacin Receptor Full Agonist with Reduced Flushing Profiles in Animals as a Preclinical Candidate. Journal of Medicinal Chemistry, 53(6), 2666–2670. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 14, 2024, from [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. Retrieved February 14, 2024, from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). Current Protocols in Pharmacology. [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved February 14, 2024, from [Link]

  • Kalgutkar, A. S., et al. (2002). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences, 99(20), 12893–12898. [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research. [Link]

  • Smith, W. L., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7129–7138. [Link]

  • Varusha Sharon C, et al. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research, 7(4), 469-472. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved February 14, 2024, from [Link]

  • Kim, H. Y., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Archives of Pharmacal Research, 38(6), 1019–1032. [Link]

  • Zandi-Nejad, K., et al. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal, 27(11), 4366–4374. [Link]

  • GPR109A and Vascular Inflammation. (n.d.). Current Atherosclerosis Reports. [Link]

  • Niacin for dyslipidemia: Considerations in product selection. (2003). American Journal of Health-System Pharmacy. [Link]

  • McKenney, J. M. (2003). Niacin for dyslipidemia: considerations in product selection. American Journal of Health-System Pharmacy, 60(10), 995–1005. [Link]

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. (2022). International Journal of Molecular Sciences. [Link]

  • Niacin-based Therapy for Dyslipidemia: Past Evidence and Future Advances. (2002). American Journal of Cardiovascular Drugs. [Link]

  • Case Study: Specialized Use of a Niacin-Statin Combination in Lipid Management. (n.d.). Journal of Clinical Lipidology. [Link]

  • Grundy, S. M., et al. (2002). Efficacy, safety, and tolerability of once-daily niacin for the treatment of dyslipidemia associated with type 2 diabetes: results of the assessment of diabetes control and evaluation of the efficacy of niaspan trial. Archives of Internal Medicine, 162(14), 1568–1576. [Link]

  • cAMP Assay. (n.d.). Creative Bioarray. Retrieved February 14, 2024, from [Link]

  • Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. (2005). The Journal of Clinical Investigation. [Link]

  • US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. (n.d.). Google Patents.

Sources

A Comparative Guide to the Synthesis of 2-(5-Bromopyridin-3-yl)propanoic Acid: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Bromopyridin-3-yl)propanoic acid is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is present in a range of developmental drug candidates, making its efficient and cost-effective synthesis a critical consideration for researchers and drug development professionals. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to this valuable intermediate. We will delve into the intricacies of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, and compare them with the more traditional malonic ester synthesis. This analysis is grounded in field-proven insights, offering a technical yet practical perspective on the selection of an optimal synthetic strategy based on factors such as yield, cost of raw materials, scalability, safety, and environmental impact.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid can be approached through several distinct chemical transformations. Below, we evaluate three primary routes, outlining their respective advantages and disadvantages.

Route 1: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the pharmaceutical industry for its high functional group tolerance and generally good yields.[1] This approach would involve the cross-coupling of a bromopyridine derivative with a suitable boron-containing reagent.

Workflow:

Caption: Suzuki Coupling Workflow for 2-(5-Bromopyridin-3-yl)propanoic acid.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable base is critical for the success of the Suzuki coupling.[2][3] The catalyst, often a palladium(0) species, facilitates the oxidative addition to the aryl bromide, while the base is required for the transmetalation step with the organoboron reagent. The reaction solvent is chosen to ensure the solubility of all components and to facilitate the reaction at an appropriate temperature.

Advantages:

  • High Yields and Selectivity: Suzuki couplings are known for their high efficiency and selectivity, often providing the desired product in good to excellent yields.

  • Functional Group Tolerance: This method is compatible with a wide range of functional groups, reducing the need for protecting group strategies.[2]

  • Scalability: The Suzuki reaction has been successfully implemented on an industrial scale for the production of active pharmaceutical ingredients (APIs).[1]

Disadvantages:

  • Cost of Palladium Catalysts: Palladium is a precious metal, and the cost of the catalyst can be a significant factor, especially on a large scale.[4]

  • Palladium Contamination: Removal of residual palladium from the final product is a critical concern in pharmaceutical synthesis, often requiring additional purification steps.[5]

  • Availability of Boron Reagents: The synthesis of the required organoboron coupling partner may add extra steps and costs to the overall process.

Route 2: Palladium-Catalyzed Negishi Coupling

Similar to the Suzuki coupling, the Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.[4] This route utilizes an organozinc reagent as the coupling partner.

Workflow:

Caption: Negishi Coupling Workflow for 2-(5-Bromopyridin-3-yl)propanoic acid.

Causality Behind Experimental Choices: The Negishi coupling often employs palladium or nickel catalysts.[4] The choice of catalyst and ligands can influence the reaction's efficiency and selectivity. Organozinc reagents are typically prepared in situ from the corresponding organic halide, which adds a preparatory step but also offers flexibility.

Advantages:

  • High Reactivity: Organozinc reagents are often more reactive than their organoboron counterparts, which can lead to faster reaction times or milder reaction conditions.

  • Broad Scope: The Negishi coupling is applicable to a wide range of substrates.[6]

Disadvantages:

  • Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring anhydrous and inert reaction conditions, which can be challenging to maintain on a large scale.

  • Preparation of Organozinc Reagents: The in situ preparation of the organozinc reagent adds complexity to the process.

  • Catalyst Cost and Contamination: Similar to the Suzuki coupling, the cost of the palladium catalyst and the potential for metal contamination are significant considerations.

Route 3: Malonic Ester Synthesis

The malonic ester synthesis is a classic and well-established method for the preparation of carboxylic acids.[7] This route involves the alkylation of a malonic ester with a suitable pyridyl halide, followed by hydrolysis and decarboxylation.

Workflow:

Caption: Malonic Ester Synthesis Workflow for 2-(5-Bromopyridin-3-yl)propanoic acid.

Causality Behind Experimental Choices: The malonic ester synthesis relies on the acidity of the α-hydrogens of diethyl malonate, allowing for deprotonation with a suitable base to form a nucleophilic enolate.[8] This enolate then undergoes an SN2 reaction with a pyridyl halide. The subsequent hydrolysis of the ester groups followed by decarboxylation upon heating is a classic transformation to yield the carboxylic acid.[7] To obtain the target propanoic acid, an additional methylation step is required.

Advantages:

  • Cost-Effective Reagents: The starting materials, such as diethyl malonate and common bases, are generally inexpensive and readily available.

  • Well-Established and Robust: The malonic ester synthesis is a reliable and well-understood reaction with a long history of successful application.[7]

  • Avoidance of Precious Metal Catalysts: This route does not require expensive and potentially contaminating palladium catalysts.

Disadvantages:

  • Multi-Step Process: This route involves several steps, including the initial alkylation, hydrolysis, decarboxylation, and a final methylation, which can lower the overall yield.

  • Potential for Dialkylation: A common side reaction is the dialkylation of the malonic ester, which can lead to purification challenges and reduced yields of the desired mono-alkylated product.[7]

  • Harsh Reaction Conditions: The hydrolysis and decarboxylation steps often require strong acidic or basic conditions and high temperatures, which may not be compatible with sensitive functional groups.

Quantitative Data Summary

MetricSuzuki CouplingNegishi CouplingMalonic Ester Synthesis
Typical Yield Good to ExcellentGood to ExcellentModerate to Good
Starting Material Cost Moderate to High (Boronic acid derivatives can be expensive)Moderate (Organozinc prepared in situ)Low (Readily available reagents)
Catalyst Cost High (Palladium-based)High (Palladium or Nickel-based)None
Scalability Well-established for large-scale production[1]Possible, but challenges with sensitive reagentsWell-established and scalable
Safety Concerns Handling of palladium catalystsHandling of air/moisture-sensitive organozinc reagentsUse of strong bases and acids, potential for dialkylation byproducts[7]
Environmental Impact Use of precious metals, solvent wasteUse of precious metals, solvent wasteUse of strong acids/bases, solvent waste
Number of Steps Fewer steps (potentially one-pot)Fewer steps (potentially one-pot)Multiple steps

Experimental Protocols

Representative Protocol 1: Suzuki Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.[3]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 equiv.), the corresponding boronic acid or ester derivative of propanoic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like potassium carbonate (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the ethyl ester of the target compound.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

Representative Protocol 2: Negishi Coupling

This protocol is based on general procedures for Negishi cross-coupling reactions.[4][9]

  • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, react the appropriate bromo- or iodo-propanoate ester with activated zinc dust in an anhydrous solvent like THF to generate the organozinc reagent.

  • Coupling Reaction: In a separate flask, dissolve 3,5-dibromopyridine (1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) in anhydrous THF.

  • Addition: Add the freshly prepared organozinc reagent to the solution of the bromopyridine and catalyst at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid.

Representative Protocol 3: Malonic Ester Synthesis

This protocol is a standard procedure for malonic ester synthesis.[7][8]

  • Enolate Formation: In a suitable flask, dissolve diethyl malonate (1.1 equiv.) in an anhydrous solvent such as ethanol or THF. Add a base like sodium ethoxide (1.0 equiv.) and stir to form the enolate.

  • Alkylation: Add 3-bromo-5-(chloromethyl)pyridine (1.0 equiv.) to the enolate solution and heat the mixture to reflux. Monitor the reaction for the consumption of the starting materials.

  • Hydrolysis and Decarboxylation: After the alkylation is complete, add an aqueous solution of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and heat to reflux to hydrolyze the esters and effect decarboxylation.

  • Work-up and Purification: Cool the reaction mixture, adjust the pH to be acidic, and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the resulting 2-(5-bromopyridin-3-yl)acetic acid.

  • Methylation: To obtain the propanoic acid, the acetic acid derivative can be converted to its corresponding ester, followed by alpha-methylation using a strong base (e.g., LDA) and methyl iodide, and subsequent hydrolysis.

Conclusion and Recommendation

The choice of the optimal synthetic route to 2-(5-Bromopyridin-3-yl)propanoic acid is a multifactorial decision that depends on the specific needs and constraints of the project.

  • For early-stage research and small-scale synthesis where cost is less of a concern and high purity is paramount, the Suzuki or Negishi couplings offer a more direct and often higher-yielding approach. The Suzuki coupling is generally preferred due to the greater stability and commercial availability of boronic acid derivatives compared to the air- and moisture-sensitive organozinc reagents used in the Negishi coupling.

  • For large-scale production and process development , where cost-effectiveness and robustness are critical, the malonic ester synthesis presents a compelling alternative. Despite being a multi-step process, the use of inexpensive and readily available starting materials, and the avoidance of costly and difficult-to-remove palladium catalysts, make it an economically attractive option. The potential for dialkylation can be minimized through careful control of reaction conditions.

Ultimately, the decision should be based on a thorough evaluation of the available resources, the scale of the synthesis, and the purity requirements of the final product. It is recommended that process chemists and researchers perform a preliminary cost analysis and feasibility study for each route based on their specific laboratory or manufacturing capabilities before committing to a particular synthetic pathway.

References

  • Malonic ester synthesis. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved February 15, 2026, from [Link]

  • Negishi coupling. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • EXPERIMENT SEVEN. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Grignard Reaction. (n.d.). Retrieved February 15, 2026, from [Link]

  • (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • The Negishi Cross-Coupling Reaction. (n.d.). Retrieved February 15, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. (2023, September 6). Retrieved February 15, 2026, from [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Malonic Ester Synthesis Reaction Mechanism. (2018, May 11). YouTube. Retrieved February 15, 2026, from [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. (2025, August 7). Retrieved February 15, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ei-ichi Negishi - Nobel Lecture. (n.d.). Retrieved February 15, 2026, from [Link]

  • Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. (n.d.). Express Polymer Letters. Retrieved February 15, 2026, from [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021, July 23). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
  • Process for preparing (R)-2-bromo-3-phenyl-propionic acid. (n.d.). Google Patents.
  • Suzuki reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Malonic acid, bromo-, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Process for making 2-bromopyridine. (n.d.). Google Patents.
  • Patents | National Institute of Pharmaceutical Education & Research (NIPER) S.A.S. Nagar. (n.d.). Retrieved February 15, 2026, from [Link]

  • Negishi Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024, November 12). MDPI. Retrieved February 15, 2026, from [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015, September 23). Eureka | Patsnap. Retrieved February 15, 2026, from [Link]

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Preparation method of ethyl 2-bromopropionate. (n.d.). Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]

  • in the united states patent and trademark office. (2021, November 17). Regulations.gov. Retrieved February 15, 2026, from [Link]

Sources

Safety Operating Guide

2-(5-Bromopyridin-3-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Disposal Guide: 2-(5-Bromopyridin-3-yl)propanoic acid

Executive Summary

2-(5-Bromopyridin-3-yl)propanoic acid (CAS: 1375753-66-4) is a halogenated heteroaromatic carboxylic acid.[1] For disposal purposes, it must be classified as Halogenated Organic Acid Waste . It poses risks of skin corrosion, serious eye damage, and environmental persistence due to the halogenated pyridine ring.

Immediate Directive: Do NOT dispose of this compound down the drain or in general trash. It requires high-temperature incineration with flue gas scrubbing at a licensed hazardous waste facility.

Compound Identification & Chemical Properties

Accurate identification is the first step in safe disposal. This specific isomer is structurally distinct from its more common analogs (e.g., nicotinic acid derivatives), affecting its chemical compatibility.

PropertyDetail
Chemical Name 2-(5-Bromopyridin-3-yl)propanoic acid
CAS Number 1375753-66-4
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White to off-white solid (typically)
Acidity (pKa) ~4.0–5.0 (carboxylic acid), Pyridine N is weakly basic
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Waste Code (RCRA) Not P/U listed; classify as D002 (Corrosive) if pH < 2, otherwise General Halogenated Organic.[1]

Safety Assessment & GHS Hazards

Based on structural-activity relationship (SAR) with brominated pyridine propanoic acids.

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Category 1B).[2][3][4]

  • H302: Harmful if swallowed (Category 4).[4]

  • H318: Causes serious eye damage (Category 1).[2][3]

Required Personal Protective Equipment (PPE):

  • Respiratory: NIOSH-approved N95 or P100 respirator if dust formation is likely.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm); double-gloving recommended for solutions.

  • Eye: Chemical safety goggles; face shield if handling large liquid volumes.

  • Body: Chemical-resistant lab coat; apron for spill cleanup.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance)
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label clearly as "Hazardous Waste - Solid - Halogenated Organic."

  • Protocol:

    • Transfer the solid carefully to the waste container inside a fume hood.

    • Do not mix with strong oxidizers (e.g., permanganates) or strong bases.

    • Seal the container tightly.[3][5][6][7]

    • Wipe the exterior of the container to remove any dust residue.

B. Liquid Waste (Solutions & Mother Liquors)
  • Segregation: This is the most critical step. The presence of the bromine atom requires this waste to be separated from non-halogenated solvents to prevent the formation of dioxins during improper incineration.

  • Container: Amber glass or HDPE carboy.

  • Protocol:

    • Verify the pH of the solution. If highly acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 to reduce corrosion risk to the waste container. Note: Perform this in a hood due to CO₂ evolution.

    • Pour into the container marked "Halogenated Organic Solvent Waste."

    • Prohibited Mixtures: Do not mix with aqueous metal waste or strong oxidizers.

C. Contaminated Packaging
  • Empty Containers: Triple rinse with a suitable solvent (e.g., methanol or acetone).

  • Rinsate: Dispose of the rinsate into the Liquid Halogenated Waste stream.

  • Final Step: Deface the label and dispose of the dry container as solid hazardous waste or according to local glass recycling policies if certified "RCRA Empty."

Waste Segregation Decision Tree

The following logic ensures the waste ends up in the correct stream, minimizing cost and safety risks.

DisposalWorkflow Start Waste Generation: 2-(5-Bromopyridin-3-yl)propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidAction Place in HDPE/Glass Jar Label: 'Solid Halogenated Organic' Solid->SolidAction pHCheck Check pH Liquid->pHCheck Acidic pH < 2 pHCheck->Acidic Neutral pH 5-9 pHCheck->Neutral Neutralize Neutralize with NaHCO3 (In Fume Hood) Acidic->Neutralize LiquidAction Dispose in 'Halogenated Organic Solvents' Carboy Neutral->LiquidAction Neutralize->Neutral

Caption: Operational workflow for segregating solid and liquid waste streams to ensure regulatory compliance.

Emergency Spill Response

Scenario: You have spilled 500 mg of solid powder on the benchtop.

  • Evacuate & Alert: Inform nearby personnel. If dust is airborne, evacuate the lab immediately.

  • PPE Up: Don nitrile gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with a spill pillow or inert absorbent (vermiculite).

  • Neutralization (if wet): If the spill is a solution, apply sodium bicarbonate until bubbling ceases.

  • Cleanup:

    • Sweep up the solid/absorbent mixture carefully to avoid dust generation.[6]

    • Place in a bag or jar labeled "Hazardous Waste - Spill Debris."

    • Clean the area with soap and water; dispose of paper towels in the same hazardous waste bag.

Scientific & Regulatory Context

Why Incineration with Scrubbing? The "5-Bromopyridin" moiety contains a carbon-halogen bond. Standard incineration without flue gas scrubbing can release hydrogen bromide (HBr) and potentially form brominated dioxins/furans, which are persistent organic pollutants (POPs). Licensed facilities use scrubbers (alkaline sprays) to capture these acid gases before they exit the stack.

Why Segregate from Oxidizers? The pyridine ring is electron-deficient but can still be oxidized under forcing conditions. More critically, the propanoic acid side chain can undergo decarboxylation or oxidation. Mixing with strong oxidizers (e.g., Nitric Acid) in a waste container can lead to exothermic runaway reactions and container rupture.

References

  • BLD Pharm. (2025). Product Analysis: 2-(5-Bromopyridin-3-yl)propanoic acid (CAS 1375753-66-4).[1] Retrieved from

  • PubChem. (2025).[8][9] Compound Summary: 3-(5-Bromopyridin-3-yl)propanoic acid (Structural Analog).[1] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromopyridine-3-carboxylic acid (Class Reference). Retrieved from

  • Cayman Chemical. (2024).[2][4] Safety Data Sheet: 3-Bromopyruvic Acid (Halogenated Acid Handling). Retrieved from

Sources

Personal protective equipment for handling 2-(5-Bromopyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(5-Bromopyridin-3-yl)propanoic acid Audience: Researchers, scientists, and drug development professionals. Format: Operational Safety & Logistics Guide.

Executive Summary: The Hazard Landscape

Status: High-Caution Intermediate | Primary Hazard: Corrosive (Skin/Eye) | Physical State: Solid (Powder)

As a Senior Application Scientist, I often see researchers underestimate "building block" intermediates. 2-(5-Bromopyridin-3-yl)propanoic acid is not an inert scaffold; it is a functionalized halogenated pyridine. Its safety profile must be inferred via Read-Across Toxicology from its functional groups:

  • Propanoic Acid Moiety: Contributes significant acidity (

    
    ), classifying this as a Skin/Eye Corrosive (Category 1B) . It can cause irreversible tissue damage upon contact.
    
  • Brominated Pyridine Ring: Halogenated heterocycles are frequently potent sensitizers and respiratory irritants. The bromine substituent increases lipophilicity, potentially enhancing dermal absorption.

The Core Directive: Treat this compound as a Corrosive Solid capable of generating toxic dust.

Part 1: The PPE Matrix (Personal Protective Equipment)

This matrix is designed to prevent exposure pathways specific to acidic, halogenated organic solids.

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. Fine acidic dust can bypass side shields. Goggles provide a seal against corrosive particulate matter.
Dermal (Hand) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeopreneOrganic acids can permeate thin nitrile. The "sacrificial outer layer" technique prevents breakthrough during weighing or solubilization.
Respiratory Fume Hood (Mandatory)Contingency: N95/P100 RespiratorPrimary control must be engineering (hood). If weighing outside a hood is unavoidable (not recommended), a fitted P100 is required to block fine particulates.
Body Chemical-Resistant Lab Coat + Tyvek Sleeves (Optional)Cotton coats absorb acids, holding them against the skin. Synthetic/treated coats or disposable sleeves prevent sleeve-cuff exposure gaps.
Part 2: Operational Protocol (Step-by-Step)

This workflow integrates safety checks directly into the experimental process.

Phase 1: Receipt & Inspection
  • Static Check: Upon removing the bottle from the shipping package, wipe the exterior with an antistatic wipe. Brominated powders are often static-prone; static discharge can disperse corrosive dust into the air.

  • Seal Verification: Ensure the induction seal is intact. If the bottle appears swollen (rare, but possible due to degradation), vent inside a fume hood immediately.

Phase 2: Weighing & Solubilization (Critical Risk Zone)

Most accidents occur here due to dust generation and splashing.

  • The "Draft" Balance: Place the microbalance inside the chemical fume hood. If air currents disturb the reading, use a balance shield —do not turn off the hood fan.

  • Solvent Choice: When dissolving (e.g., in DMF, DMSO, or Methanol), add the solid to the solvent , not solvent to solid. This minimizes the "puff" of dust that occurs when liquid hits a pile of powder.

  • Exotherm Check: The carboxylic acid group may generate mild heat upon deprotonation (if using a basic buffer). Monitor temperature; do not seal the vessel immediately.

Phase 3: Reaction Monitoring
  • Glove Inspection: Change outer gloves immediately after the initial setup.

  • Acidification Risks: If working up the reaction with strong acid (HCl), be aware that protonating the pyridine ring may increase the solubility of the byproduct in the aqueous phase, complicating extraction.

Part 3: Waste Management & Disposal

Disposal of halogenated organic acids requires strict segregation to prevent dangerous incompatibilities (e.g., mixing with strong oxidizers or azides).

Disposal Logic Diagram

WasteFlow Start Waste: 2-(5-Bromopyridin-3-yl)propanoic acid CheckState Physical State? Start->CheckState SolidWaste Solid Residue/Contaminated Debris CheckState->SolidWaste Solid LiquidWaste Reaction Mixture/Mother Liquor CheckState->LiquidWaste Liquid BinSolid Solid Hazardous Waste (Tag: Toxic/Corrosive) SolidWaste->BinSolid PreCheck CRITICAL CHECK: Is waste mixed with Strong Bases or Oxidizers? LiquidWaste->PreCheck CheckHalogen Contains >2% Halogens? StreamHalo Stream A: Halogenated Organic CheckHalogen->StreamHalo Yes (Standard for this chemical) StreamNonHalo Stream B: Non-Halogenated CheckHalogen->StreamNonHalo No (Only if highly diluted) PreCheck->CheckHalogen No Neutralize Neutralize/Quench Separately Before Combining PreCheck->Neutralize Yes Neutralize->CheckHalogen

Caption: Decision logic for segregating halogenated organic acid waste. Note the critical check for incompatible bases/oxidizers.

Disposal Protocol:
  • Classification: This material falls under Halogenated Organic Waste .[1] Do not mix with non-halogenated solvents (like Acetone/Ethanol) if your facility separates them, as halogenated waste is incinerated at higher temperatures.

  • Labeling: clearly mark the tag with "Contains Halogens" and "Acidic" .

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to the corrosive nature of the propanoic acid tail.

Part 4: Emergency Response (Self-Validating Systems)

A self-validating system means you are prepared before the accident happens.

  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes.[2]

    • Validation: Do you know exactly where the nearest safety shower is? Walk to it now. If it takes >10 seconds, move your workstation.

  • Spill (Solid):

    • Action: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum designated for chemical powders.

    • Neutralization: Wipe the area with a dilute Sodium Bicarbonate (NaHCO3) solution to neutralize the acid residue, then clean with water.

References
  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[3] United States Department of Labor. [Link]

  • University of Barcelona. (2025). Classification of Special Laboratory Waste: Halogenated Organic Acids.[Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12204128 (2-(5-Bromopyridin-3-yl)propanoic acid).[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.